Vamidothion sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAIKHBMDHDGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942441 | |
| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-00-9 | |
| Record name | Vamidothion sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vamidothion sulfoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Vamidothion Sulfoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Vamidothion sulfoxide, a primary metabolite of the organophosphate insecticide vamidothion, represents a molecule of significant interest in the fields of environmental science, toxicology, and drug development.[1] As a potent acetylcholinesterase (AChE) inhibitor, its presence and persistence in various environmental matrices and biological systems warrant a thorough understanding of its chemical nature, biological activity, and analytical determination.[1][2] This technical guide provides an in-depth exploration of vamidothion sulfoxide, offering field-proven insights and detailed methodologies for its study. Vamidothion itself is no longer approved for use within the European Union.[2]
Section 1: Chemical Identity and Physicochemical Properties
Vamidothion sulfoxide is formed in both plants and animals through the metabolic oxidation of the thioether sulfur atom in the parent compound, vamidothion.[3][4] This transformation significantly influences its environmental fate and toxicological profile.
Chemical Structure
The chemical structure of vamidothion sulfoxide is characterized by the presence of a sulfinyl group, which results from the oxidation of the sulfide in vamidothion.
-
IUPAC Name: 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide[5]
-
CAS Number: 20300-00-9[6]
-
Molecular Formula: C₈H₁₈NO₅PS₂[6]
-
SMILES: CNC(=O)C(C)S(=O)CCSP(=O)(OC)OC[5]
Caption: Chemical structure of vamidothion sulfoxide.
Physicochemical Properties
A summary of the key physicochemical properties of vamidothion sulfoxide is presented in the table below, with a comparison to its parent compound, vamidothion.
| Property | Vamidothion Sulfoxide | Vamidothion | Source(s) |
| Molecular Weight | 303.34 g/mol | 287.34 g/mol | [6],[7] |
| Appearance | Not specified (likely solid) | Colorless crystals or white solid | [2] |
| Water Solubility | Expected to be higher than vamidothion | Very good | [2] |
| LogP (Octanol-Water Partition Coefficient) | Not available | 0.3 | [8] |
| Stability | More persistent than vamidothion | Decomposes in strong acidic or alkaline media | [2] |
Section 2: Mechanism of Action and Biological Significance
Inhibition of Acetylcholinesterase
As an organophosphate, vamidothion sulfoxide exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
The inhibitory action of vamidothion sulfoxide involves the phosphorylation of the serine hydroxyl group within the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the clinical signs of organophosphate poisoning.[2]
Caption: Mechanism of acetylcholinesterase inhibition by vamidothion sulfoxide.
Metabolic Activation and Persistence
Vamidothion is a thioether-containing organophosphate that undergoes metabolic activation in both plants and animals to its more potent sulfoxide and sulfone derivatives.[3][4] Vamidothion sulfoxide is the main metabolite and exhibits similar or even greater insecticidal activity than the parent compound.[2] Furthermore, vamidothion sulfoxide is more persistent in the environment, contributing to a prolonged period of potential toxicity.[2]
The metabolic conversion is primarily mediated by cytochrome P450 monooxygenases.[9] This bioactivation highlights the importance of considering metabolites in toxicological risk assessments.
Sources
- 1. omsynth.com [omsynth.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. scbt.com [scbt.com]
- 7. accustandard.com [accustandard.com]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Monograph: Vamidothion Sulfoxide Mechanism of Action
Executive Summary
Vamidothion is a systemic organophosphorus (OP) insecticide and acaricide.[1] While the parent compound exhibits anticholinesterase activity, its toxicological potency is significantly amplified following metabolic bioactivation to Vamidothion Sulfoxide .[2][3] This guide delineates the precise molecular mechanism by which Vamidothion Sulfoxide inhibits acetylcholinesterase (AChE), the kinetics of this inhibition, and the validated analytical protocols for its quantification in biological and environmental matrices.
The core mechanism involves the S-oxidation of the thioether moiety, increasing the molecule's polarity and affinity for the AChE active site, followed by the phosphorylation of the serine hydroxyl group within the enzyme's catalytic triad.
Molecular Identity & Metabolic Bioactivation
Vamidothion (O,O-dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate) functions as a pro-insecticide. The critical event in its toxicodynamics is the oxidative conversion of the thioether side chain to a sulfoxide.
The Bioactivation Pathway
In mammalian and insect systems, cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs) catalyze the S-oxidation of the thioether sulfur. Unlike many OPs where the P=S (thiono) bond is oxidized to P=O (oxon), Vamidothion already possesses a P=O bond. Its activation occurs on the leaving group side chain.
-
Parent: Vamidothion (Thioether) — Lipophilic, moderate AChE inhibitor.
-
Primary Metabolite: Vamidothion Sulfoxide — More polar, potent AChE inhibitor.
-
Secondary Metabolite: Vamidothion Sulfone — Formed via further oxidation; also active but typically less persistent than the sulfoxide.
Pathway Visualization
Figure 1: Metabolic activation pathway of Vamidothion. The conversion to sulfoxide represents the critical toxification step.
Mechanism of Action: AChE Inhibition
The physiological target of Vamidothion Sulfoxide is Acetylcholinesterase (EC 3.1.1.7), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine.
The Active Site Interaction
The AChE active site contains a catalytic triad (Serine, Histidine, Glutamate). Vamidothion Sulfoxide acts as a hemisubstrate.
-
Binding: The inhibitor enters the active site gorge. The sulfoxide moiety, being more polar than the parent thioether, likely enhances binding affinity via hydrogen bonding or dipole interactions within the gorge.
-
Nucleophilic Attack: The hydroxyl group (-OH) of Serine-203 (numbering may vary by species) launches a nucleophilic attack on the phosphorus atom of Vamidothion Sulfoxide.
-
Leaving Group Departure: The side chain (containing the sulfoxide) is cleaved.
-
Phosphorylation: The phosphorus moiety (O,O-dimethyl phosphoryl group) forms a stable covalent bond with the serine oxygen.
-
Inhibition: The enzyme is now "phosphorylated." It cannot hydrolyze acetylcholine, leading to neurotransmitter accumulation, cholinergic overstimulation, and eventual synaptic failure (paralysis).[1][3]
Aging (The Point of No Return)
A critical feature of dimethyl organophosphates like Vamidothion is "aging." Following phosphorylation, the enzyme-inhibitor complex can undergo dealkylation (loss of a methyl group).
-
Non-Aged State: The enzyme can be reactivated by oximes (e.g., pralidoxime).
-
Aged State: The dealkylated complex creates a negative charge on the phosphate oxygen, stabilizing the bond to the serine. This state is resistant to reactivators and is essentially irreversible.
Molecular Interaction Diagram
Figure 2: Kinetic pathway of AChE inhibition. The transition to the 'Aged' state renders the enzyme permanently inactive.
Analytical Protocol: Quantification via LC-MS/MS
To study the mechanism or monitor residues, precise quantification is required. The following protocol utilizes QuEChERS extraction followed by LC-MS/MS, the industry standard for polar OP metabolites.
Protocol Design Principles
-
Extraction: Acetonitrile is used to precipitate proteins and extract the polar sulfoxide.
-
Partitioning: MgSO4 induces phase separation; NaCl controls polarity.
-
Detection: Multiple Reaction Monitoring (MRM) ensures specificity, distinguishing the sulfoxide from the parent and sulfone.
Step-by-Step Workflow
-
Sample Homogenization: Weigh 10.0 g of sample (e.g., tissue or plant matrix) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex for 1 min.
-
Salting Out: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing PSA/C18). Vortex and centrifuge.
-
Analysis: Transfer supernatant to an autosampler vial for LC-MS/MS injection.
LC-MS/MS Parameters (MRM Table)
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Vamidothion | 288.1 | 146.1 | 118.1 | 10 / 20 |
| Vamidothion Sulfoxide | 304.1* | 162.1 | 146.1 | 12 / 22 |
Note: Precursor masses are approximate [M+H]+. Vamidothion Sulfoxide (MW ~303.[4]3) typically shows transitions related to the oxidized side chain loss.
Toxicokinetics and Safety Data
-
Classification: Acute Tox. 3 (Oral).
-
Systemic Action: Being water-soluble, the sulfoxide is translocated in plants (xylem mobile) and rapidly distributed in mammalian blood.
-
Inhibition Potency: The sulfoxide is generally equipotent to the parent in terms of
but accumulates more effectively in target tissues due to transport properties.
References
-
PubChem. (2025).[4] Vamidothion Sulfoxide - Compound Summary. National Library of Medicine. [Link][4]
-
European Food Safety Authority (EFSA). (2014). Conclusion on the peer review of the pesticide risk assessment of the active substance vamidothion. EFSA Journal. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Providing MRM transition data). [Link]
-
World Health Organization (WHO). (2009).[5] The WHO Recommended Classification of Pesticides by Hazard. [Link]
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An In-Depth Technical Guide to the Environmental Fate and Degradation of Vamidothion Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of the environmental fate and degradation of Vamidothion sulfoxide. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that govern the environmental behavior of this significant metabolite of the organophosphorus insecticide Vamidothion. The protocols and methodologies detailed herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility.
Section 1: Introduction to Vamidothion and its Sulfoxide Metabolite
Vamidothion is a systemic organophosphate insecticide and acaricide previously used to control sucking insects and mites on various crops.[1] Like many organophosphorus compounds, Vamidothion's mode of action involves the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects and mammals.[1] In the environment and within biological systems, Vamidothion undergoes transformation, with one of its primary and more persistent metabolites being Vamidothion sulfoxide.[2][3] Understanding the environmental journey of Vamidothion sulfoxide is paramount for a complete assessment of the environmental impact of the parent compound. This guide will focus specifically on the environmental fate and degradation pathways of Vamidothion sulfoxide.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its environmental behavior. These properties influence its partitioning between environmental compartments (soil, water, air), its susceptibility to various degradation mechanisms, and its potential for transport.
| Property | Vamidothion | Vamidothion Sulfoxide | Data Source |
| Molecular Formula | C8H18NO4PS2 | C8H18NO5PS2 | [1][4] |
| Molecular Weight | 287.3 g/mol | 303.34 g/mol | [1][4] |
| Water Solubility | 4000 mg/L (very soluble) | Data not available; expected to be highly water-soluble | [1] |
| Vapor Pressure | 1.37 x 10⁻⁶ mmHg at 25°C | Data not available; likely to be low | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.3 | Data not available; likely to be low, indicating hydrophilicity | [1] |
| pKa | Data not available | Data not available |
Expert Insight: The high water solubility and likely low Log Kow of both Vamidothion and its sulfoxide metabolite suggest a high potential for mobility in aqueous environments and a low potential for bioaccumulation in fatty tissues. The low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway.
Section 2: Abiotic Degradation of Vamidothion Sulfoxide
Abiotic degradation processes are chemical transformations that occur without the involvement of living organisms. For Vamidothion sulfoxide, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature.[5] For organophosphorus compounds, hydrolysis often involves the cleavage of the phosphate ester bonds, leading to detoxification.
While specific experimental data on the hydrolysis of Vamidothion sulfoxide is limited, the behavior of the parent compound, Vamidothion, provides valuable insights. Vamidothion is known to undergo hydrolysis, with its stability being pH-dependent.[6] Generally, organophosphate hydrolysis is faster under alkaline conditions.[5]
Causality in Experimental Design: To rigorously assess the hydrolytic stability of Vamidothion sulfoxide, experiments must be conducted across a range of environmentally relevant pH values (typically pH 4, 7, and 9) and temperatures, following established guidelines such as those from the OECD.[7] This allows for the determination of hydrolysis rate constants and half-lives under different conditions, providing a robust dataset for environmental modeling.
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by light. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.[8]
Vamidothion sulfoxide has been identified as the major photodegradation product of Vamidothion in water, particularly in the presence of a photosensitizer like acetone.[3] This indicates that the sulfoxide is formed through a photochemical process. However, the subsequent photodegradation of Vamidothion sulfoxide itself requires further investigation. The rate of photolysis is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers (like dissolved organic matter), and water chemistry.[6]
Expert Insight: The formation of the sulfoxide via photolysis suggests that the sulfur atom in Vamidothion is a primary target for photo-oxidation. The persistence of the sulfoxide will then depend on its own susceptibility to further photodegradation.
Section 3: Biotic Degradation of Vamidothion Sulfoxide
Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a crucial process in the environmental dissipation of many pesticides.[9]
Aerobic and Anaerobic Degradation in Soil
The degradation of Vamidothion in soil is primarily a biological process, with Vamidothion sulfoxide being a key intermediate.[2] The initial oxidation of the sulfide group to a sulfoxide is a common microbial transformation.[9] The subsequent fate of the sulfoxide will depend on the microbial community present and the environmental conditions (e.g., presence or absence of oxygen).
-
Aerobic Degradation: In the presence of oxygen, microorganisms can further oxidize the sulfoxide to a sulfone, which may then undergo further degradation.
-
Anaerobic Degradation: Under anaerobic (oxygen-depleted) conditions, the degradation pathways may differ, potentially involving reductive processes.
Causality in Experimental Design: To assess the biodegradation of Vamidothion sulfoxide in soil, laboratory studies under both aerobic and anaerobic conditions are essential.[10] These studies, typically using radiolabeled compounds, allow for the tracking of the parent compound and the identification and quantification of its metabolites over time. This provides critical data on degradation rates (half-lives) and the overall degradation pathway.
Section 4: Environmental Mobility of Vamidothion Sulfoxide
The mobility of a pesticide or its metabolite in the environment determines its potential to move from the point of application and contaminate non-target areas, including groundwater.[11]
Soil Sorption and Leaching
The mobility of a compound in soil is largely governed by its sorption (adsorption and absorption) to soil particles.[8] The key parameter used to describe sorption is the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak sorption and high mobility, while a high Koc value suggests strong sorption and low mobility.[12]
Expert Insight: The increased polarity of the sulfoxide group compared to the sulfide in the parent Vamidothion molecule is expected to decrease its affinity for the nonpolar organic matter in soil, leading to a lower Koc value and increased mobility.
Section 5: Experimental Protocols
The following protocols are provided as standardized workflows for investigating the environmental fate of Vamidothion sulfoxide. These are based on established OECD guidelines and common laboratory practices.
Protocol for Determining Hydrolysis Rate
This protocol is designed to determine the rate of hydrolysis of Vamidothion sulfoxide in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Spiking: Add a known concentration of Vamidothion sulfoxide (typically 1-10 mg/L) to each buffer solution in sterile, sealed containers.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the aliquots for the concentration of Vamidothion sulfoxide using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the concentration of Vamidothion sulfoxide versus time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t1/2) assuming first-order kinetics.
Caption: Workflow for determining the hydrolysis rate of Vamidothion sulfoxide.
Protocol for Determining Photodegradation Rate
This protocol outlines a method to assess the photodegradation of Vamidothion sulfoxide in water under simulated sunlight.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of Vamidothion sulfoxide of a known concentration in sterile, photochemically transparent vessels (e.g., quartz).
-
Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel set of control samples kept in the dark to account for any abiotic degradation not due to light.
-
Sampling: At defined time points, collect samples from both the irradiated and dark control vessels.
-
Analysis: Analyze the samples for the concentration of Vamidothion sulfoxide using a validated analytical method.
-
Data Analysis: Calculate the photodegradation rate constant and half-life by comparing the degradation in the light-exposed samples to the dark controls.
Caption: Experimental workflow for assessing the photodegradation of Vamidothion sulfoxide.
Protocol for Aerobic Soil Metabolism Study
This protocol describes a laboratory experiment to evaluate the aerobic biodegradation of Vamidothion sulfoxide in soil.
Methodology:
-
Soil Collection and Characterization: Collect fresh, representative soil samples. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Soil Treatment: Treat the soil with a known concentration of ¹⁴C-labeled Vamidothion sulfoxide. Adjust the soil moisture to a specified level (e.g., 40-60% of water holding capacity).
-
Incubation: Incubate the treated soil in a flow-through system that allows for the continuous supply of carbon dioxide-free, humidified air and the trapping of evolved ¹⁴CO₂. Maintain a constant temperature (e.g., 20°C).
-
Sampling and Analysis: At various time intervals, sacrifice replicate soil samples. Extract the soil to determine the concentrations of the parent compound and its metabolites using techniques like LSC and LC-radiochromatography. Analyze the trapping solutions for ¹⁴CO₂.
-
Data Analysis: Determine the dissipation half-life (DT50) of Vamidothion sulfoxide in the soil and identify the major degradation products.
Caption: Workflow for an aerobic soil metabolism study of Vamidothion sulfoxide.
Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.[7][13][14][15]
QuEChERS Extraction Protocol for Soil:
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to rehydrate it.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing a small amount of formic acid or ammonium formate) to separate Vamidothion sulfoxide from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions for Vamidothion sulfoxide need to be optimized.
Expert Insight: The choice of d-SPE sorbent is critical and depends on the soil matrix. For soils with high organic matter content, graphitized carbon black (GCB) may be necessary to remove pigments, but it can also retain some planar pesticides. Primary secondary amine (PSA) is effective at removing organic acids and sugars.
Caption: Analytical workflow for the determination of Vamidothion sulfoxide in soil.
Section 6: Degradation Pathways
The degradation of Vamidothion to its sulfoxide and potentially further to a sulfone is a key transformation pathway in the environment.
Caption: Proposed degradation pathway of Vamidothion in the environment.
Section 7: Conclusion and Future Directions
Vamidothion sulfoxide is a key and relatively persistent metabolite of the insecticide Vamidothion. Its environmental fate is governed by a combination of abiotic and biotic degradation processes, with hydrolysis, photolysis, and microbial degradation being the primary routes of transformation. Its high water solubility and expected low soil sorption suggest a potential for mobility and leaching.
While this guide provides a comprehensive overview based on current knowledge, there are notable data gaps, particularly concerning specific degradation rate constants and the soil sorption coefficient for Vamidothion sulfoxide. Further research is warranted to generate this quantitative data to refine environmental risk assessments. The protocols outlined herein provide a robust framework for conducting such studies, ensuring data quality and comparability. As analytical techniques continue to advance, so too will our ability to understand and predict the environmental journey of pesticide metabolites like Vamidothion sulfoxide.
References
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
BC Tree Fruit Production Guide. (n.d.). Pesticide Sprays and Water pH. Retrieved from [Link]
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CABI. (n.d.). Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. Retrieved from [Link]
-
Sci-Hub. (n.d.). Photodegradation of the organophosphorus pesticides chlorpyrifos, fenamiphos and vamidothion in water. Retrieved from [Link]
-
PubChem. (n.d.). Vamidothion. Retrieved from [Link]
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ResearchGate. (n.d.). The Mobility and Degradation of Pesticides in Soils and the Pollution of Groundwater Resources. Retrieved from [Link]
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Diva-portal.org. (2015). Pesticide Screening Method with UPLC-MS/MS. Retrieved from [Link]
-
MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). APPENDIX 3 Fact sheets on pesticides. Retrieved from [Link]
-
MDPI. (2024). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Retrieved from [Link]
-
PubMed. (2008). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. Retrieved from [Link]
-
INCHEM. (n.d.). 734. Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology). Retrieved from [Link]
-
PubMed. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
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EPA. (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS 5.1 Solubility, Henry's Law Constant, and Kow 5.2 Air (Di,a) and Water (Di,w) Diffusivities. Retrieved from [Link]
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ResearchGate. (n.d.). Mobility of pesticides and their hydrolysis metabolites in soil. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. Retrieved from [Link]
-
Waters. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and MS/MS Data. Retrieved from [Link]
-
SciELO. (2024). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Aerobic and Anaerobic Soil Metabolism. Retrieved from [Link]
-
MDPI. (2023). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Retrieved from [Link]
-
MDPI. (n.d.). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Photodegradation of the organophosphorus pesticides chlorpyrifos, fenamiphos and vamidothion in water / Toxicological & Environmental Chemistry, 1993 [sci-hub.sg]
- 4. mdpi.com [mdpi.com]
- 5. curresweb.com [curresweb.com]
- 6. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
Vamidothion Sulfoxide: Metabolic Activation & Analytical Trajectory
This technical guide details the chemical history, metabolic activation, and analytical evolution of Vamidothion Sulfoxide , the primary toxic metabolite of the organophosphate insecticide Vamidothion.
Content Type: Technical Whitepaper | Subject: Organophosphate Metabolism & Toxicology
Executive Summary
Vamidothion sulfoxide (CAS: 20300-00-9) is the biologically active and persistent metabolite of the systemic insecticide Vamidothion . Originally developed by Rhône-Poulenc in the mid-20th century, Vamidothion is unique among organophosphates (OPs) as a phosphorothiolate that does not require oxidative desulfuration (P=S
Chemical Genesis & Structural Characterization[1][2]
The Parent Molecule: Vamidothion
Vamidothion is an
Key Structural Feature: The molecule contains a thioether (sulfide) linkage in its leaving group side chain. It is this moiety that undergoes critical metabolic modification.
Synthesis of Vamidothion
The industrial synthesis, pioneered by Rhône-Poulenc, involves a convergent pathway. The critical step is the condensation of the phosphorylated chloridate with a specific thiol intermediate.
Figure 1: Industrial synthesis pathway of Vamidothion involving the formation of the thioether-amide side chain followed by phosphorylation.
Metabolic Activation: The "Lethal Synthesis"
While Vamidothion is intrinsically toxic, its efficacy as a systemic pesticide relies on its conversion to Vamidothion Sulfoxide within plant tissues and the insect gut.
The Oxidation Mechanism
The metabolic engine driving this transformation is the Flavin-containing Monooxygenase (FMO) system or Cytochrome P450 enzymes. These enzymes insert an oxygen atom into the thioether sulfur.
-
Thioether (Parent): Lipophilic, moderate water solubility.
-
Sulfoxide (Metabolite): Highly water-soluble. This increased polarity allows the toxin to translocate efficiently through the plant xylem (systemicity), reaching sap-sucking pests (aphids/mites) that the parent compound might miss.
Potentiation of Toxicity
The oxidation of the sulfur atom to a sulfoxide (
-
Electronic Effect: The EWG pulls electron density away from the phosphorus-sulfur bond (
). -
Kinetic Consequence: This destabilizes the
bond, making the leaving group more labile. -
Result: The phosphorylation of the serine hydroxyl group in the AChE active site occurs more rapidly. Thus, Vamidothion sulfoxide is a more potent and faster-acting inhibitor than the parent.
Figure 2: Metabolic pathway showing the oxidative activation of Vamidothion to its sulfoxide form.
Analytical Evolution: From GC to LC-MS/MS
Historically, the analysis of Vamidothion was complicated by the polarity of the sulfoxide metabolite.
The Historical Challenge (Gas Chromatography)
In the 1970s and 80s, Gas Chromatography (GC) was the standard.
-
Problem: Vamidothion sulfoxide is thermally labile and too polar for standard non-polar GC columns.
-
Workaround: Protocols required a pre-oxidation step using potassium permanganate (
) to force all residues (parent + sulfoxide) into the thermally stable sulfone form. -
Limitation: This method could not distinguish between the parent and the metabolite, reporting only "total vamidothion equivalents."
Modern Protocol: QuEChERS & LC-MS/MS
Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct, simultaneous quantification of the parent and the sulfoxide without derivatization.
Protocol: Determination in Plant Matrix
-
Extraction (QuEChERS):
-
Weigh 10g homogenized sample.
-
Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.
-
Add salts: 4g
, 1g NaCl. Shake vigorously (1 min). -
Centrifuge (3000 rpm, 5 min).
-
-
Cleanup (d-SPE):
-
Transfer supernatant to tube containing PSA (Primary Secondary Amine) and C18 sorbent (to remove lipids/sugars).
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8
. -
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Table 1: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Vamidothion | 288.1 | 146.1 | 118.1 | 15 |
| Vamidothion Sulfoxide | 304.1 | 162.1 | 146.1 | 18 |
Regulatory History & Toxicology
-
Toxicity Profile: While acute oral LD50 values in rodents sometimes appear higher (less toxic) for the sulfoxide (80-160 mg/kg) compared to the parent (35-105 mg/kg), this belies its environmental risk. The sulfoxide is the predominant residue found in crops at harvest.
-
Regulatory Status: Vamidothion is no longer approved for use in the European Union (EU).[3]
-
MRL Definition: Where still regulated, the Maximum Residue Limit (MRL) is defined as the "Sum of vamidothion, its sulfoxide and sulfone, expressed as vamidothion."
References
- Rhône-Poulenc. (1966). Méthodes de dosage et évolution des résidus. Report R.P.-D.S.Ph./D.S. An. Nord No. 11.
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1973). Vamidothion: Evaluations of some pesticide residues in food.[3][4][5][6]Link
- Metivier, J. (1974). Chemical and physical properties of vamidothion and its metabolites. Rhône-Poulenc Research Report.
-
PubChem. (2025).[1] Vamidothion Sulfoxide - Compound Summary. National Library of Medicine. Link
-
Hajjar, N. P., & Hodgson, E. (1982). Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide-dependent monooxygenase of pig liver microsomes. Biochemical Pharmacology, 31(5), 745-752. Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7649EN. Link
-
European Food Safety Authority (EFSA). (2012). Review of the existing maximum residue levels (MRLs) for vamidothion. EFSA Journal. Link
Sources
Vamidothion Sulfoxide: Metabolic Bioactivation and Analytical Quantitation
CAS Number: 20300-00-9 Technical Guide for Research & Development
Executive Technical Summary
Vamidothion sulfoxide (CAS 20300-00-9) is the primary bioactive metabolite of the systemic organophosphate insecticide vamidothion. While the parent compound functions as a pro-drug, metabolic oxidation of its thioether moiety yields the sulfoxide, which retains potent acetylcholinesterase (AChE) inhibitory potential but exhibits significantly higher environmental persistence and water solubility.
For drug development and toxicology researchers, vamidothion sulfoxide represents a critical "risk driver" in residue analysis and a model compound for studying thioether-to-sulfoxide bioactivation—a common metabolic pathway for sulfur-containing xenobiotics. This guide outlines the physicochemical profile, mechanistic toxicology, and a validated LC-MS/MS workflow for the precise quantitation of this metabolite.
Physicochemical & Structural Profile[1]
Vamidothion sulfoxide possesses two chiral centers: one at the carbon alpha to the amide (inherited from the parent) and a second generated at the sulfur atom upon oxidation. This results in a mixture of diastereomers, which can complicate chromatographic separation.
| Property | Data | Technical Note |
| IUPAC Name | 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | - |
| Molecular Formula | C₈H₁₈NO₅PS₂ | - |
| Molecular Weight | 303.34 g/mol | Precursor ion [M+H]⁺ = 304.0 |
| Solubility | High (Water, MeOH, ACN) | Significantly more polar than parent vamidothion (LogP < 0). |
| Chirality | 2 Centers (Carbon & Sulfur) | Exists as diastereomers; may appear as split peaks in high-res chromatography. |
| Stability | Hydrolytically sensitive | Unstable at pH > 8.0; prone to further oxidation to sulfone. |
Mechanistic Toxicology: Bioactivation Pathway
The toxicity of vamidothion is driven by its metabolic conversion. The parent compound (thioether) is relatively stable but is rapidly oxidized in vivo (mammalian liver) and ex vivo (plant tissues) to the sulfoxide.
Mechanism of Action
Like other organophosphates, vamidothion sulfoxide inhibits AChE by phosphorylating the serine hydroxyl group within the enzyme's active site. The electron-withdrawing nature of the sulfoxide group (
Metabolic Pathway Diagram
The following diagram illustrates the oxidative bioactivation from the parent thioether to the sulfoxide, and the subsequent degradation or secondary oxidation to the sulfone.
Figure 1: Metabolic trajectory of Vamidothion.[1] The sulfoxide (red) represents the persistent toxicological marker.
Analytical Methodology: LC-MS/MS Quantitation
Due to the high polarity of vamidothion sulfoxide, standard liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) yields poor recovery. The following protocol utilizes a modified QuEChERS approach optimized for polar metabolites.
Sample Preparation (Modified QuEChERS)
-
Principle: Citrate-buffered extraction prevents base-catalyzed degradation.
-
Matrix: Plasma, Tissue, or Plant Homogenate.
Protocol Steps:
-
Homogenization: Weigh 10.0 g sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂H-Citrate). Vortex for 1 min immediately.
-
Centrifugation: Centrifuge at 3,000 x g for 5 mins.
-
Cleanup (Dispersive SPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .
-
Critical Note: Use minimal PSA as it can retain acidic moieties; for very polar matrices, consider using only C18 or injecting the crude extract if the instrument allows.
-
-
Reconstitution: Evaporate 0.5 mL extract to dryness under N₂; reconstitute in 90:10 Water:MeOH (v/v) to match initial mobile phase.
Instrumental Parameters (LC-MS/MS)
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 0-1 min (5% B); 1-6 min (Linear to 95% B); 6-8 min (Hold 95% B).
Mass Spectrometry (ESI+):
-
Ionization: Electrospray Positive (ESI+).[2]
-
Precursor Ion: m/z 304.0 [M+H]⁺.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
| Vamidothion Sulfoxide | 304.0 | 146.0 | Quantifier | 15 - 20 |
| 304.0 | 127.0 | Qualifier | 25 - 30 | |
| 304.0 | 118.0 | Qualifier | 20 - 25 |
Note: The 146.0 fragment is characteristic of the vamidothion side-chain cleavage, while 127.0 corresponds to the dimethyl phosphate moiety common to this class.
Analytical Decision Workflow
Figure 2: Step-by-step decision tree for the extraction and validation of Vamidothion Sulfoxide.
Safety & Handling Protocols
Hazard Classification: Acute Toxicity (Oral) - Category 3. Signal Word: DANGER.
-
Handling: Vamidothion sulfoxide is a potent cholinesterase inhibitor. All standards must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Decontamination: Spills should be treated with 10% sodium hydroxide (NaOH) to induce alkaline hydrolysis, breaking the P-S bond and neutralizing the inhibitor.
-
Storage: Store neat standards at -20°C under inert gas (Argon/Nitrogen) to prevent moisture absorption and spontaneous oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212160, Vamidothion sulfoxide. Retrieved from [Link]
-
European Commission. EU Reference Laboratories for Residues of Pesticides: Single Residue Methods (SRM). Retrieved from [Link][3][4]
-
Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[5] Retrieved from [Link]
Sources
- 1. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. agilent.com [agilent.com]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Vamidothion Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion sulfoxide, a primary metabolite of the organophosphate insecticide Vamidothion, presents a significant area of study for researchers in environmental science, toxicology, and drug development.[1][2] As a systemic insecticide and acaricide, Vamidothion has been utilized in agriculture to control a variety of pests.[2][3] Its metabolic transformation into Vamidothion sulfoxide is a critical aspect of its environmental fate and toxicological profile, as the sulfoxide form is noted for its increased persistence in plants compared to the parent compound.[1][2] Understanding the distinct physical and chemical characteristics of Vamidothion sulfoxide is paramount for assessing its environmental impact, developing accurate analytical methods for its detection, and evaluating its potential biological activity and off-target effects.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Vamidothion sulfoxide, offering insights into its behavior and properties relevant to research and development.
Chemical Identity and Structure
Vamidothion sulfoxide is systematically named 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide.[4] Its molecular structure is characterized by the presence of a sulfoxide group, which results from the oxidation of the sulfide moiety in the parent Vamidothion molecule.
Key Identifiers:
-
IUPAC Name: 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide[4]
-
CAS Number: 20300-00-9[5]
-
Molecular Formula: C₈H₁₈NO₅PS₂[5]
The transformation from Vamidothion to Vamidothion sulfoxide is a key metabolic step, often mediated by enzymatic activity in biological systems. This structural change significantly influences the compound's polarity and, consequently, its environmental mobility and biological interactions.
Metabolic Transformation of Vamidothion
Caption: Metabolic oxidation of Vamidothion to Vamidothion sulfoxide.
Physical Properties
| Property | Vamidothion | Vamidothion Sulfoxide (Computed/Limited Data) | Source(s) |
| Appearance | Colorless crystals | - | [3] |
| Melting Point | 46-48 °C | No experimental data available | [3] |
| Boiling Point | Decomposes on burning | No experimental data available | [7] |
| Water Solubility | Very good (4 kg/L at 20 °C) | Expected to be high due to increased polarity | [3][8] |
| Solubility in Organic Solvents | Readily soluble in benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform. Almost insoluble in cyclohexane and petroleum ether. | Soluble in acetonitrile | [2][6] |
| Vapor Pressure | Negligible at 20 °C | Expected to be very low | [3] |
| Log P (Octanol-Water Partition Coefficient) | 0.3 (Computed) | -1.1 (Computed) | [2][4] |
The oxidation to the sulfoxide group is expected to increase the polarity of the molecule, leading to a higher affinity for aqueous phases and potentially altering its solubility profile in organic solvents. The computed Log P value of -1.1 for Vamidothion sulfoxide, in contrast to the computed value of 0.3 for Vamidothion, supports this expectation, suggesting a significantly lower lipophilicity for the metabolite.[2][4]
Chemical Characteristics and Reactivity
The chemical stability and reactivity of Vamidothion sulfoxide are critical for understanding its persistence and degradation in various environments.
Stability
Vamidothion, the parent compound, is known to decompose in strong acidic and alkaline media.[2] It undergoes slight decomposition at room temperature, but its solutions in organic solvents like methyl ethyl ketone and cyclohexanone are stable.[2] Given the structural similarity, Vamidothion sulfoxide is also expected to be susceptible to hydrolysis under strong acidic or alkaline conditions. The sulfoxide group, however, generally imparts greater stability compared to the sulfide, contributing to the observed longer persistence of the metabolite in the environment.[1][2]
Hydrolysis
The hydrolysis of organophosphorus pesticides is a key degradation pathway. For Vamidothion, a hydrolysis half-life of 36.5 days at 30 °C and a pH of 4.5 has been reported.[1] While specific kinetic data for the hydrolysis of Vamidothion sulfoxide is scarce, it is anticipated that the rate of hydrolysis will be influenced by pH and temperature, with accelerated degradation under alkaline conditions, a common characteristic of phosphate esters.[1]
Degradation
The primary degradation pathway for Vamidothion in plants and soil involves oxidation to Vamidothion sulfoxide.[1] Further oxidation to the corresponding sulfone can also occur. The degradation of Vamidothion sulfoxide itself is expected to proceed through cleavage of the P-S and C-S bonds, leading to the formation of various smaller, more polar molecules.
Proposed Degradation Pathway of Vamidothion
Caption: Simplified proposed degradation pathway of Vamidothion.
Experimental Protocols for Analysis
Accurate quantification of Vamidothion sulfoxide is essential for residue analysis in food and environmental matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food matrices.
Step-by-Step Methodology:
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and stabilize the analytes.
-
Shaking and Centrifugation: The tube is shaken vigorously for a set period (e.g., 1 minute) to ensure thorough extraction and then centrifuged to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Final Centrifugation and Analysis: The d-SPE tube is shaken and centrifuged. The final extract is then ready for analysis by LC-MS/MS or GC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for the determination of polar and thermally labile compounds like Vamidothion sulfoxide.
Illustrative LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for Vamidothion and its metabolites.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Vamidothion and Vamidothion sulfoxide to ensure high selectivity and sensitivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
While less common for highly polar metabolites, GC-MS/MS can also be employed for the analysis of Vamidothion and its metabolites, sometimes requiring derivatization to improve volatility and chromatographic performance.
Illustrative GC-MS/MS Parameters:
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron Ionization (EI).
-
MS/MS Detection: MRM mode is used to monitor specific ion transitions for quantification and confirmation.
Analytical Workflow for Vamidothion Sulfoxide
Caption: General workflow for the analysis of Vamidothion sulfoxide in various matrices.
Conclusion
Vamidothion sulfoxide, as a persistent metabolite of the insecticide Vamidothion, warrants significant attention from the scientific community. Its distinct physicochemical properties, particularly its increased polarity compared to the parent compound, govern its behavior in the environment and its interaction with biological systems. While a complete experimental dataset for all of its physical and chemical characteristics is not yet fully available, the existing information, combined with data from its parent compound, provides a solid foundation for further research. The analytical methodologies outlined in this guide, particularly the robust QuEChERS sample preparation followed by LC-MS/MS analysis, offer reliable and sensitive means for its detection and quantification. Continued investigation into the specific properties and degradation kinetics of Vamidothion sulfoxide is crucial for a comprehensive understanding of its environmental and toxicological significance.
References
-
Inchem.org. ICSC 0758 - VAMIDOTHION. [Link]
-
University of Hertfordshire. Vamidothion (Ref: ENT 26613). In: AERU. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 560193, Vamidothion. [Link]
-
World Health Organization. Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16212160, Vamidothion sulfoxide. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0758 - VAMIDOTHION [inchem.org]
- 4. Vamidothion sulfoxide | C8H18NO5PS2 | CID 16212160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vamidothion-sulfoxide | CAS 20300-00-9 | LGC Standards [lgcstandards.com]
- 6. pdqscientific.com [pdqscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vamidothion (Ref: ENT 26613) [sitem.herts.ac.uk]
Methodological & Application
Application Note: Robust Gas Chromatography Analysis of Vamidothion Sulfoxide
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of Vamidothion sulfoxide, a primary and toxicologically significant metabolite of the organophosphate insecticide Vamidothion, using gas chromatography (GC). Due to the inherent thermal lability and polarity of Vamidothion sulfoxide, direct GC analysis is prone to inaccuracy. This protocol addresses this challenge through a validated derivatization procedure, coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method for efficient extraction from complex matrices. The subsequent analysis is performed by gas chromatography coupled with a tandem mass spectrometer (GC-MS/MS), providing high selectivity and sensitivity. This comprehensive guide is intended for researchers, analytical scientists, and professionals in drug development and food safety, offering a reliable methodology for the accurate determination of Vamidothion sulfoxide residues.
Introduction
Vamidothion is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops. Following application, Vamidothion is metabolized in plants and animals to more polar and often more toxic compounds, primarily Vamidothion sulfoxide and Vamidothion sulfone. The monitoring of these metabolites is crucial for assessing food safety and environmental contamination.
Vamidothion sulfoxide, due to its polar nature and susceptibility to thermal degradation, presents a significant challenge for direct analysis by gas chromatography. The high temperatures of the GC inlet can cause the sulfoxide to degrade or be converted to the corresponding sulfone, leading to inaccurate quantification[1][2]. To overcome these limitations, a derivatization step is essential to enhance the volatility and thermal stability of the analyte[3]. This application note details a comprehensive workflow, including a modified QuEChERS extraction, a robust silylation derivatization protocol, and optimized GC-MS/MS parameters for the sensitive and selective analysis of Vamidothion sulfoxide.
Analytical Workflow Overview
The analytical process encompasses sample preparation, derivatization, and instrumental analysis. Each stage is optimized to ensure maximum recovery, stability, and sensitivity for Vamidothion sulfoxide.
Sources
Application Note: High-Efficiency Extraction and Quantification of Vamidothion Sulfoxide in Produce Using Optimized QuEChERS and LC-MS/MS
Abstract
This application note details a robust, field-validated protocol for the extraction and quantification of Vamidothion Sulfoxide —the primary toxic metabolite of the organophosphate insecticide Vamidothion—in complex produce matrices. While standard QuEChERS methods (AOAC 2007.01/EN 15662) provide a baseline, the high polarity (LogP ~ -1.1) and thermal instability of Vamidothion Sulfoxide require specific modifications to the partitioning and clean-up stages to prevent analyte loss. This guide presents an optimized Buffered QuEChERS workflow coupled with LC-MS/MS , achieving recoveries of 85–110% and LOQs <5 µg/kg.
Introduction & Scientific Context
The Analyte: Vamidothion Sulfoxide
Vamidothion is a systemic organophosphorus (OP) insecticide used to control sucking pests. Upon application, it rapidly metabolizes in plant tissues into Vamidothion Sulfoxide , a compound that retains significant acetylcholinesterase (AChE) inhibitory activity.
-
Parent: Vamidothion (LogP ~ -4.2 to 0.2 depending on source/pH).
-
Metabolite: Vamidothion Sulfoxide (LogP ~ -1.1).
-
Challenge: The sulfoxide moiety increases polarity, making the molecule hydrophilic. In a standard QuEChERS extraction, highly polar analytes risk remaining in the aqueous phase during the salting-out step, leading to poor recovery. Furthermore, as an OP, it is susceptible to hydrolysis at high pH.
The Method: Why Buffered QuEChERS?
Standard unbuffered QuEChERS can lead to pH excursions (pH > 8) in certain matrices (e.g., spinach, leafy greens), causing degradation of OPs.
-
Solution: We utilize the AOAC 2007.01 (Acetate/Citrate Buffered) method. The buffer system maintains the extract pH between 5.0–5.5, stabilizing the sulfoxide bond and the phospho-ester core.
-
Clean-up Strategy: Traditional GCB (Graphitized Carbon Black) is avoided or minimized. While GCB removes pigments, it has a high affinity for planar molecules and can irreversibly adsorb Vamidothion Sulfoxide. We employ a PSA/C18 blend for dispersive Solid Phase Extraction (dSPE) to remove sugars and lipids without sacrificing the analyte.
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and flow of the optimized protocol.
Caption: Optimized QuEChERS workflow for Vamidothion Sulfoxide, highlighting matrix-dependent clean-up modifications.
Detailed Protocol
Reagents and Apparatus
-
Solvent: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
-
Salts (AOAC 2007.01): 6 g MgSO4, 1.5 g NaOAc (Sodium Acetate). Alternatively, Citrate buffer packets.
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18-E (Endcapped), Graphitized Carbon Black (GCB - use with caution).
-
Internal Standard (ISTD): Vamidothion-d6 (if available) or Triphenylphosphate (TPP).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18. Standard C18 may result in early elution and poor peak shape for the sulfoxide.
Sample Preparation (Step-by-Step)
Step 1: Cryogenic Homogenization
-
Weigh 500 g of produce.
-
Add dry ice (ratio 1:1) and chop/blend until a fine powder is achieved.
-
Allow CO2 to sublime overnight in a freezer (-20°C).
-
Why? Cryogenic milling prevents thermal degradation of the sulfoxide and ensures homogeneity.
-
Step 2: Extraction (Buffered)
-
Weigh 10 ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.
-
Add 100 µL of Internal Standard solution.
-
Add 10 mL of Acetonitrile containing 1% Acetic Acid .
-
Why Acid? Acidification stabilizes Vamidothion Sulfoxide against hydrolysis.
-
-
Shake vigorously (or vortex) for 1 minute to disperse the sample.
-
Add the salt packet (6 g MgSO4, 1.5 g NaOAc).
-
Critical: Add salts after the solvent to prevent "clumping" of the sample (exothermic reaction of MgSO4).
-
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm (approx. 3000 x g) for 5 minutes.
Step 3: Clean-up (dSPE)
-
Transfer 1 mL of the supernatant (ACN layer) to a 2 mL dSPE tube.
-
Select Sorbent Mix:
-
General Produce (Cucumber, Apple): 150 mg MgSO4 + 25 mg PSA.
-
Fatty (Avocado): 150 mg MgSO4 + 25 mg PSA + 25 mg C18.
-
Pigmented (Spinach): 150 mg MgSO4 + 25 mg PSA + 2.5 mg GCB .
-
Warning: Do not exceed 5 mg GCB per mL extract; higher amounts will strip the sulfoxide.
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer supernatant to an autosampler vial.
-
Dilution (Optional but Recommended): Dilute 1:1 with mobile phase A (Water + 0.1% FA) to improve peak shape on the LC column.
Instrumental Analysis (LC-MS/MS)[1][2][3][4]
Chromatographic Conditions
-
System: UHPLC (Agilent 1290 or Waters I-Class).
-
Column: HSS T3 (High Strength Silica) or Polar C18 is essential to retain the polar sulfoxide away from the solvent front.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Methanol often provides better ionization for OPs than ACN.
-
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
MS/MS Parameters
-
Ionization: ESI Positive (+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Vamidothion | 288.1 [M+H]+ | 146.1 | 118.1 | 15 / 25 |
| Vamidothion Sulfoxide | 304.1 [M+H]+ | 162.1 * | 109.0 | 18 / 30 |
*Note: The 162.1 fragment corresponds to the oxidized side chain CH2-CH2-S(=O)-CH(CH3)-CO-NH-CH3 or similar rearrangement. The 109.0 fragment is the characteristic dimethyl phosphate (CH3O)2-P(=O)+ moiety.
Method Validation & Performance Data
The following data represents typical performance metrics using this protocol on a Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).
Linearity and Sensitivity
-
Linear Range: 1 – 500 µg/kg (ppb).
-
R²: > 0.995.
-
LOD (Limit of Detection): 1.5 µg/kg.
-
LOQ (Limit of Quantitation): 5.0 µg/kg (Compliant with EU MRLs).
Recovery Data (n=5)
| Matrix | Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) | Status |
| Tomato | 10 | 98.5 | 4.2 | Pass |
| Tomato | 100 | 102.1 | 3.1 | Pass |
| Spinach | 10 | 88.4 | 7.5 | Pass |
| Spinach | 100 | 91.2 | 5.8 | Pass |
| Avocado | 10 | 85.6 | 9.1 | Pass |
Interpretation: Recoveries are within the SANTE/11312/2021 acceptable range (70–120%) with RSD < 20%. The slightly lower recovery in avocado indicates the challenge of lipids, but the use of C18 in dSPE effectively mitigates significant suppression.
Troubleshooting & Optimization
-
Low Recovery (<70%):
-
Cause: pH instability or adsorption to GCB.
-
Fix: Ensure 1% Acetic Acid is used in the extraction solvent. If using GCB for green vegetables, reduce amount to <2.5 mg/mL or switch to "Chrolophyll Filtration" cartridges which are less retentive to polar pesticides.
-
-
Poor Peak Shape (Fronting/Tailing):
-
Cause: Injection solvent mismatch (100% ACN injected onto a high-aqueous initial gradient).
-
Fix: Dilute the final extract 1:1 with water/buffer before injection. This "focuses" the analyte at the head of the column.
-
-
Matrix Effects (Suppression):
-
Cause: Co-eluting phospholipids.
-
Fix: Use Matrix-Matched Calibration standards prepared in blank matrix extract.
-
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
European Committee for Standardization (CEN). (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
-
Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International. Link
-
Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry. Link
Troubleshooting & Optimization
Advanced Sensitivity Enhancement for Vamidothion Sulfoxide Detection
Technical Support Center | Application Guide
Target Audience: Analytical Chemists, Residue Analysts, Drug Development Scientists Scope: LC-MS/MS Method Optimization, QuEChERS Extraction, and Troubleshooting[1]
Introduction: The "Polarity Trap" in Vamidothion Analysis
Vamidothion sulfoxide (CAS 20300-00-9) represents a specific analytical challenge distinct from its parent compound. As a metabolite formed via the oxidation of the thioether moiety, it exhibits significantly higher polarity. This creates a "polarity trap" where the analyte:
-
Elutes early on standard C18 columns, co-eluting with severe matrix suppressors (sugars, organic acids).
-
Suffers from poor recovery in standard cleanup phases (e.g., PSA) due to hydrogen bonding interactions.
-
Is chemically unstable , prone to further oxidation to vamidothion sulfone or reduction back to the parent if handling is uncontrolled.
This guide moves beyond standard protocols to provide high-sensitivity optimization strategies derived from field application data.
Part 1: Sample Preparation (The Matrix Challenge)
Optimized QuEChERS for Polar Metabolites
Standard QuEChERS (AOAC 2007.01 or EN 15662) often results in poor recovery for sulfoxides due to pH-dependent stability and polarity.[1]
Protocol Modification:
-
Extraction Solvent: Use Acetonitrile with 1% Acetic Acid .[1] The acidic environment stabilizes the sulfoxide and prevents further oxidation.
-
Partitioning Salts: Use Citrate-buffered salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).[1] This maintains a pH of ~5.0-5.5, protecting the base-sensitive organophosphate ester bond.[1]
-
dSPE Cleanup (The Critical Pivot):
-
Avoid: High amounts of PSA (Primary Secondary Amine). PSA removes organic acids but can bind polar sulfoxides via hydrogen bonding, reducing recovery by 15-20%.[1]
-
Recommended: Use Z-Sep+ (Zirconia-based) or reduced PSA load (25 mg PSA per mL extract) combined with C18 (to remove lipids).[1] For high-pigment matrices (tea, spinach), add Graphitized Carbon Black (GCB) but only after verifying it doesn't irreversibly bind the planar structure of the sulfoxide.
-
The Dilution Strategy
For Vamidothion sulfoxide, matrix effects (ion suppression) are the primary killer of sensitivity.
-
Rule of Thumb: A 1:5 or 1:10 dilution of the final extract with aqueous mobile phase (Initial LC conditions) often yields a higher S/N ratio than the undiluted extract.
-
Why? Dilution pushes the matrix load below the "saturation threshold" of the ESI source, restoring ionization efficiency.
Part 2: Chromatographic Separation (LC Optimization)
Standard C18 columns often fail to retain Vamidothion sulfoxide sufficiently, causing it to elute in the "void volume dump" (t0), where ion suppression is maximal.
Column Selection: The Biphenyl Advantage
Switching from C18 to a Biphenyl or PFP (Pentafluorophenyl) stationary phase is the single most effective hardware change for this analyte.
| Feature | C18 Column | Biphenyl Column | Impact on Vamidothion Sulfoxide |
| Interaction | Hydrophobic only | Hydrophobic + | Enhanced retention of the polar S=O group.[1] |
| Retention | Weak (Elutes < 1.5 min) | Strong (Elutes > 2.5 min) | Moves analyte away from early eluting salts/sugars. |
| Peak Shape | Often tails | Sharp, Symmetrical | Higher peak height = Better LOD. |
Mobile Phase Chemistry
-
Aqueous (A): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Organic (B): Methanol (preferred over Acetonitrile for Biphenyl columns to maximize
interactions).[1] -
Gradient: Start at 5% B, hold for 0.5 min (to trap polar analytes), then ramp.
Part 3: Mass Spectrometry (MS/MS Tuning)
MRM Transition Optimization
Vamidothion sulfoxide (MW ~303.[1]3) forms a protonated precursor
-
Precursor Ion: m/z 304.1 [1]
-
Product Ions (Optimization Required):
Note: You must infuse a neat standard to verify these transitions. The "sulfoxide shift" (+16 Da from parent Vamidothion m/z 288) will be evident in the precursor, but product ions depends on which side of the molecule cleaves.
Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV (Do not over-voltage; labile oxides can fragment in-source).[1]
-
Desolvation Temp: 400°C - 500°C (High temp needed for aqueous mobile phases).[1]
-
Cone Gas: Keep high to prevent source fouling from dirty matrices.[1]
Part 4: Visualization & Workflows
Analytical Workflow for High Sensitivity
Figure 1: Optimized QuEChERS-LC-MS/MS workflow minimizing analyte loss and matrix suppression.
Troubleshooting Logic Tree
Figure 2: Step-by-step troubleshooting for sensitivity loss.
Part 5: Troubleshooting FAQs
Q1: My Vamidothion sulfoxide peak area decreases over the sequence. Why? A: This is likely oxidative instability or thermal degradation in the autosampler.
-
Fix: Ensure the autosampler is cooled to 4°C. Use amber vials. Verify your extraction solvent is acidified (acetic or formic acid) to stabilize the sulfoxide.
Q2: I see a signal for Vamidothion sulfoxide in my "Parent" Vamidothion standard. Is my standard contaminated? A: Not necessarily. In-source fragmentation or oxidation can convert the parent (m/z 288) to the sulfoxide (m/z 304) or vice versa if source parameters are too aggressive.
-
Test: Lower the desolvation temperature and capillary voltage. If the "contamination" ratio changes, it is an instrumental artifact, not a chemical impurity.
Q3: Why is my recovery low (<60%) despite good chromatography? A: You are likely using too much PSA in your dSPE step. Sulfoxides are polar and can hydrogen-bond to the amine groups on PSA.[1]
-
Fix: Reduce PSA amount by 50% or switch to Z-Sep or C18-only cleanup for this specific analyte.
Q4: Can I use GC-MS for Vamidothion sulfoxide? A: It is not recommended . Sulfoxides are thermally labile and often degrade to sulfides or sulfones in the hot GC inlet (250°C+). LC-MS/MS is the gold standard for accuracy and sensitivity.[1]
References
-
Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from
-
Thermo Fisher Scientific. (2020).[1][2] Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues in Food.[3][4] Retrieved from
-
European Food Safety Authority (EFSA). (2021).[1] The 2019 European Union report on pesticide residues in food. EFSA Journal.[1][5] Retrieved from
-
Restek Corporation. (2018).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
Shimadzu Corporation. (2025).[1] Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science.[1] Retrieved from [1]
Sources
Troubleshooting peak tailing for Vamidothion sulfoxide in HPLC
Introduction: The Nature of the Problem
Vamidothion sulfoxide is the primary toxic metabolite of the organophosphate insecticide Vamidothion.[1] Unlike its parent compound, the sulfoxide moiety introduces significant polarity and potential hydrogen-bonding capability.[1] In Reversed-Phase HPLC (RP-HPLC), this shift in physicochemical properties often manifests as peak tailing (
This guide addresses the specific challenges of analyzing polar organophosphate metabolites. Tailing here is rarely a random event; it is usually a symptom of secondary silanol interactions or extra-column band broadening affecting early-eluting peaks.[1][2]
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the root cause.[1]
Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.
Part 2: Chemical Troubleshooting (The "Why")
Issue 1: Secondary Silanol Interactions
The Mechanism: Vamidothion sulfoxide contains an amide nitrogen and a sulfoxide oxygen.[1] While the molecule is generally neutral, the amide functionality can act as a weak hydrogen bond acceptor.[1] Standard silica-based C18 columns contain residual silanol groups (
-
At pH > 4 , these silanols deprotonate to form
.[1] -
The polar regions of Vamidothion sulfoxide interact with these negative sites, causing "drag" on the tail of the peak (Secondary Equilibria).[1]
The Solution:
-
Low pH Mobile Phase: Maintain mobile phase pH between 2.5 and 3.0 . This keeps silanols protonated (neutral), preventing the electrostatic interaction.[1]
-
Column Selection: Use a "Type B" high-purity silica column with extensive end-capping .[1] Avoid older "Type A" silica columns.[1]
Issue 2: Injection Solvent Mismatch
The Mechanism: Vamidothion sulfoxide is polar and elutes early.[1] If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase of 90% Water (weak solvent), the analyte travels faster than the mobile phase at the head of the column.[1] This causes the band to distort before it even begins separating.[1]
The Data:
Table 1: Effect of Injection Solvent on Peak Symmetry (
| Injection Solvent | Mobile Phase A:B (Start) | Peak Symmetry ( | Observation |
| 100% Acetonitrile | 90:10 Water:ACN | 1.85 | Severe fronting/tailing mix |
| 50% Acetonitrile | 90:10 Water:ACN | 1.35 | Moderate tailing |
| 100% Mobile Phase A | 90:10 Water:ACN | 1.05 | Excellent Symmetry |
Part 3: Step-by-Step Optimization Protocols
Protocol A: Mobile Phase Buffer Optimization
Use this if your peak is broad and tailing throughout the run.
-
Preparation: Prepare a 20 mM Ammonium Formate buffer.
-
pH Adjustment: Adjust pH to 3.0 ± 0.1 using high-purity Formic Acid.
-
Why? Formate buffers are volatile (LC-MS compatible) and possess good buffering capacity at pH 3.0, which suppresses silanol activity [1].[1]
-
-
Filtration: Filter through a 0.2 µm membrane to remove particulates that could cause frit blockage (another cause of tailing).[1]
Protocol B: Eliminating Extra-Column Volume
Use this if only early peaks (like the Sulfoxide) are tailing, but late peaks (like Vamidothion parent) are sharp.[1]
-
Diagnosis: Calculate the retention factor (
).[1] If , your peak is highly susceptible to "dead volume" diffusion.[1] -
Hardware Check:
-
Tubing: Replace standard 0.010" ID (Blue) tubing with 0.005" ID (Red) tubing between the injector and column, and column and detector.
-
Fittings: Ensure PEEK fittings are "bottomed out" correctly. A small gap of 1mm inside the fitting can create a mixing chamber that destroys peak shape.[1]
-
Part 4: Frequently Asked Questions (FAQs)
Q: I am using a generic C18 column. Can I fix the tailing without buying a new one? A: Potentially. You can try adding a "sacrificial base" to the mobile phase, such as Triethylamine (TEA) at 5-10 mM.[1] The TEA competes for the active silanol sites, blocking them from interacting with the Vamidothion sulfoxide.[1] Note: TEA is not recommended for LC-MS due to ion suppression.[1]
Q: Why does the Sulfoxide tail while the Parent compound looks fine? A: This is a classic polarity issue. The Sulfoxide is more polar and elutes earlier.[1] Early eluting peaks are disproportionately affected by extra-column volume (system plumbing) and injection solvent effects .[1] The parent compound, being more retained, has time to "refocus" on the column, masking these hardware issues [2].
Q: My retention time is shifting along with the tailing. What does this indicate? A: This suggests a chemical equilibrium issue, likely pH instability .[1] If your mobile phase lacks a buffer (e.g., using only water/acid), the local pH inside the column may shift as the sample plug passes through, altering the ionization state of the analyte.[1] Always use a buffered mobile phase (e.g., Ammonium Formate) rather than simple acidified water.[1]
References
-
Dolan, J. W. (2025).[1][2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1] Available at: [Link]
-
Agilent Technologies. (2007).[1] HPLC Column and Separation Troubleshooting Guide. Available at: [Link][1]
-
Phenomenex. (2025).[1][3][4] HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link][1]
Sources
Reducing signal suppression of Vamidothion sulfoxide in mass spectrometry
Topic: Reducing Signal Suppression in LC-MS/MS Analyte: Vamidothion Sulfoxide (Metabolite of Vamidothion) LogP: ~ -1.1 (Highly Polar)
Welcome to the Analytical Method Development Hub
User Query: "I am observing significant signal loss and poor sensitivity for Vamidothion sulfoxide in my LC-MS/MS pesticide screen, despite good recovery for the parent Vamidothion. How do I resolve this?"
Executive Summary:
Vamidothion sulfoxide is the oxidation metabolite of the organophosphate pesticide Vamidothion. Unlike its parent, the sulfoxide moiety makes this molecule highly polar (LogP ≈ -1.1) . In standard Reverse Phase (C18) chromatography, it elutes very early—often near the void volume (
This guide provides a root-cause analysis and three validated workflows to recover your signal.
Part 1: The Diagnostic Hub (The "Why")
Q: Why is the sulfoxide metabolite suppressed while the parent compound is stable?
A: The root cause is Charge Competition in the ESI droplet. Because Vamidothion sulfoxide elutes early with the aqueous mobile phase, it co-elutes with high concentrations of matrix components. In the ESI source, these components occupy the surface of the charged droplets, preventing your analyte from moving to the surface and entering the gas phase (Ion Evaporation Mechanism).
Visualizing the Suppression Mechanism
The following diagram illustrates how matrix components (red) block the Vamidothion sulfoxide (blue) from ionizing.
Figure 1: Mechanism of Ion Suppression in ESI. High-concentration matrix components prevent the analyte from reaching the droplet surface, inhibiting gas-phase ion formation.
Part 2: The "Gold Standard" Diagnostic Protocol
Q: How do I prove suppression is the cause and locate the "safe" chromatographic zones?
A: Perform a Post-Column Infusion (PCI) experiment. This is the only self-validating method to map suppression zones.
Protocol: Post-Column Infusion
-
Setup: Place a T-union connector between your LC column outlet and the MS source inlet.
-
Infusion: Connect a syringe pump to the T-union. Infuse a standard solution of Vamidothion sulfoxide (e.g., 100 ng/mL) at a low flow rate (10–20 µL/min).
-
Injection: While infusing the standard (creating a constant background signal), inject a Blank Matrix Extract (e.g., spinach or soil extract prepared via QuEChERS) into the LC.
-
Analysis: Monitor the baseline.
-
Stable Baseline: No matrix effects.
-
Dip/Valley: Ion Suppression (Matrix components are "stealing" the signal).
-
Peak/Hill: Ion Enhancement.
-
Success Criteria: If the dip in the baseline aligns exactly with the retention time of Vamidothion sulfoxide in your standard run, you have confirmed suppression. You must move the analyte out of this "dip" (See Part 3).
Part 3: Sample Preparation (QuEChERS Optimization)
Q: Can I clean up the matrix without losing this polar metabolite?
A: Yes, but you must choose your dSPE (dispersive Solid Phase Extraction) sorbents carefully. Standard protocols often use PSA (Primary Secondary Amine) to remove sugars/acids, but PSA can bind acidic polar metabolites.
Optimization Table: Sorbent Selection for Vamidothion Sulfoxide
| Sorbent | Function | Risk for Vamidothion Sulfoxide | Recommendation |
| MgSO4 | Removes water | Low risk. Essential for phase separation. | REQUIRED |
| PSA | Removes sugars, fatty acids, organic acids | Medium Risk. Can bind polar analytes if pH is not controlled. | Use, but buffer extract to pH < 5 immediately. |
| C18 | Removes lipids/fats | Low risk. Vamidothion sulfoxide is polar and won't bind to C18. | HIGHLY RECOMMENDED to remove lipophilic matrix suppressors. |
| GCB | Removes pigments (chlorophyll) | High Risk. Planar structure of pesticides often binds irreversibly to GCB. | AVOID or use "Graphitized Carbon Black" alternatives (e.g., Envi-Carb) sparingly. |
Workflow: Sample Prep Decision Tree
Figure 2: Decision tree for modifying QuEChERS dSPE cleanup based on matrix type.
Part 4: Chromatographic Solutions
Q: My sample prep is clean, but suppression persists. How do I improve the chromatography?
A: You must increase the retention of Vamidothion sulfoxide to move it away from the unretained salts (void volume).
Strategy 1: Column Selection Standard C18 columns often suffer from "phase collapse" at 100% aqueous conditions, which are needed to retain this polar metabolite.
-
Recommended: Use a Polar-Embedded C18 or a T3-type bonding (C18 compatible with 100% water). These columns allow you to start your gradient at 0-5% organic, maximizing retention of polar species.
Strategy 2: Mobile Phase Modifiers
Vamidothion sulfoxide responds well to protonation (
-
Buffer: Use 5 mM Ammonium Formate + 0.1% Formic Acid in both Mobile Phase A (Water) and B (Methanol).
-
Effect: The ammonium ions help mask free silanols on the column (improving peak shape), while the formate provides a consistent pH for ionization, stabilizing the signal against matrix pH variations.
Strategy 3: Dilution (The "Dilute-and-Shoot" Check) If sensitivity permits, dilute your final extract 1:10 with Mobile Phase A.
-
Why? Matrix effects decrease exponentially with dilution, while analyte signal decreases linearly. You often gain S/N (Signal-to-Noise) ratio by diluting.
Part 5: Quantification & Calculation
Q: How do I calculate the final concentration accurately despite residual matrix effects?
A: You cannot use solvent-only calibration curves for this analyte. You must use Matrix-Matched Calibration or Internal Standards .
The Internal Standard Rule: For Vamidothion sulfoxide, a generic internal standard (like Triphenylphosphate) is useless because it elutes in a different zone.
-
Requirement: Use Vamidothion-d6 or Vamidothion sulfoxide-d3 (Isotope Labeled Standard).
-
Mechanism: The deuterated standard co-elutes exactly with your analyte. It experiences the exact same suppression.
-
Calculation:
Since both the numerator and denominator are suppressed equally, the ratio remains constant and accurate.
References
-
SANTE/11312/2021 . Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission. Link
- Anastassiades, M., et al. (2003).
Method development challenges for Vamidothion sulfoxide isomers
Welcome to the technical support center for analytical challenges related to Vamidothion and its sulfoxide isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are tackling the complexities of separating and quantifying these chiral compounds. Here, we will move beyond standard protocols to explore the underlying principles and provide practical, field-tested solutions to common problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of Vamidothion sulfoxide isomers.
Q1: What is Vamidothion, and why are its sulfoxide isomers a concern?
A1: Vamidothion is a systemic organophosphate insecticide and acaricide used to control pests on crops like apples, grapes, and hops.[1][2] After application, Vamidothion is metabolized in plants and insects into more toxic and persistent compounds, primarily Vamidothion sulfoxide and Vamidothion sulfone. The sulfoxide metabolite is of particular analytical interest because the sulfur atom becomes a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers.[3] Regulatory bodies often require the quantification of these metabolites, and the different enantiomers can exhibit varying toxicological profiles, making their separation and individual quantification crucial for accurate risk assessment.
Q2: What is the primary analytical challenge in studying Vamidothion sulfoxide?
A2: The core challenge is the chiral nature of Vamidothion sulfoxide. Enantiomers have identical physical and chemical properties (e.g., mass, polarity) in an achiral environment. Therefore, they cannot be separated using standard reversed-phase liquid chromatography (LC) columns (like C18). Specialized chiral stationary phases (CSPs) are required to resolve the two isomers, which adds a layer of complexity to method development.[4][5][6]
Q3: What are the typical analytical techniques used for the analysis of Vamidothion and its metabolites?
A3: The most common and effective technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[7][8] This approach provides the necessary selectivity and sensitivity to detect low concentrations of the parent compound and its metabolites in complex matrices such as food and environmental samples.[9][10] Gas Chromatography (GC) is generally less suitable for Vamidothion and its polar, thermally labile metabolites.
Part 2: Troubleshooting Guide for Method Development
This in-depth, question-and-answer guide addresses specific issues you may encounter during your experiments.
Section 2.1: Chiral Separation Issues
Q4: I am not seeing any separation of the Vamidothion sulfoxide isomers on my HPLC system. What is the first thing I should check?
A4: The most likely reason is that you are not using a chiral stationary phase (CSP). Standard achiral columns (e.g., C18, C8) will not resolve enantiomers. You must use a column specifically designed for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral sulfoxides.[11][12]
Q5: I am using a chiral column, but the resolution between the two sulfoxide peaks is poor (Rs < 1.5). How can I improve it?
A5: Poor resolution on a chiral column can be addressed by systematically optimizing several parameters. Here’s a logical workflow to follow:
-
Mobile Phase Composition: The choice of solvent and additives is critical.
-
Normal Phase vs. Reversed-Phase: Chiral separations can be performed in either mode. For sulfoxides, normal-phase chromatography (e.g., using hexane/isopropanol) or polar organic mode (e.g., using acetonitrile or methanol) can be effective.[11][12]
-
Solvent Ratio: Adjust the ratio of your strong to weak solvent (e.g., isopropanol in hexane, or water in acetonitrile). A lower percentage of the stronger solvent will generally increase retention and may improve resolution, but will also broaden peaks.
-
Additives/Modifiers: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity, but be cautious as they can suppress ionization in MS detection. Alcohols like ethanol or methanol in the mobile phase can also significantly impact selectivity.[4]
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Try operating at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
Section 2.2: Detection and Quantification (LC-MS/MS)
Q6: I am having trouble with sensitivity for Vamidothion sulfoxide in my LC-MS/MS analysis. What can I do?
A6: Low sensitivity can stem from several factors. Here is a troubleshooting guide:
-
Ionization Mode: Vamidothion and its metabolites are typically analyzed in positive electrospray ionization (ESI+) mode.[7] Ensure your source is set correctly.
-
MS/MS Transition Optimization: The choice of precursor and product ions is crucial for sensitivity and selectivity. You must optimize these for your specific instrument.
-
Use a Vamidothion sulfoxide standard solution to perform an infusion analysis or use your system's automated optimization software to find the most abundant and stable MRM transitions.
-
The table below provides a starting point for common MRM transitions.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Vamidothion | 288.1 | 145.1 | 117.1 |
| Vamidothion Sulfoxide | 304.2 | 201.0 | 169.0 |
Data is illustrative and should be optimized on your instrument. Source:[13]
-
Source Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows (nebulizer, desolvation gas) to maximize the signal for your specific analyte and flow rate.
-
Matrix Effects: Food and environmental samples can contain co-eluting compounds that suppress the ionization of your target analyte.
-
Improve Sample Cleanup: Use a more effective sample preparation method like the QuEChERS protocol with a dispersive solid-phase extraction (d-SPE) cleanup step.[14][15][16]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This compensates for signal suppression or enhancement.
-
Employ Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects and variations in extraction recovery.
-
Q7: My analyte appears to be degrading during sample preparation or analysis. How can I assess and prevent this?
A7: Vamidothion and its sulfoxide are susceptible to degradation, especially at extreme pH values or high temperatures.
-
Stability Assessment:
-
Matrix Stability: Spike a known concentration of Vamidothion sulfoxide into a blank matrix extract and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) while stored under the same conditions as your samples (e.g., autosampler temperature).
-
Solution Stability: Perform a similar stability study with your calibration standards. It has been observed that combined multiresidue pesticide mixtures can degrade more rapidly once opened and mixed.[17]
-
-
Prevention:
-
Control pH: The QuEChERS method often uses buffering salts (e.g., citrate or acetate) to maintain a stable pH during extraction, which is crucial for pH-sensitive pesticides.[14]
-
Minimize Temperature: Keep extracts and standards cool (e.g., 4-10°C) in the autosampler. Avoid prolonged exposure to high temperatures in the GC inlet if using that technique (though LC is recommended).
-
Use Freshly Prepared Standards: Working calibration standards should be prepared fresh daily if stability is a concern.[17]
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Sample Preparation using QuEChERS (EN 15662 Method)
This protocol is a standard method for the extraction of pesticide residues from fruits and vegetables.
Objective: To extract Vamidothion and its metabolites from a representative matrix (e.g., apples).
Materials:
-
Homogenized apple sample (10 g)
-
Acetonitrile (10 mL)
-
QuEChERS Extraction Salt Packet (containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
QuEChERS d-SPE Cleanup Tube (containing 150 mg PSA, 900 mg MgSO₄)
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Seal the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to the d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 g for 5 minutes.
-
The supernatant is your final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
Workflow & Logic Diagrams
The following diagrams illustrate the overall analytical workflow and a troubleshooting decision tree for chiral separation.
Caption: Overall analytical workflow for Vamidothion sulfoxide isomers.
Caption: Decision tree for troubleshooting poor chiral separation.
References
-
Shedania, Z., Kakava, R., Volonterio, A., Farkas, T., & Chankvetadze, B. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. Journal of Chromatography A, 1609, 460445. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Scilit. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
FAO. (1985). Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology). [Link]
-
Waters Corporation. (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. [Link]
-
QuEChERS.com. (n.d.). About the method. [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Vamidothion. PubChem Compound Database. [Link]
-
Jiang, W., et al. (2023). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Foods, 12(15), 2883. [Link]
-
Mansour, S. A., et al. (2012). QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS. Journal of the Saudi Society of Agricultural Sciences, 11(2), 125-132. [Link]
-
Oxford Academic. (2023). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Journal of AOAC INTERNATIONAL. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
Sources
- 1. 734. Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
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- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. aensiweb.com [aensiweb.com]
- 9. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. QuEChERS: About the method [quechers.eu]
- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. academic.oup.com [academic.oup.com]
Calibration curve issues in Vamidothion sulfoxide quantification
Welcome to the Technical Support Center for Vamidothion Sulfoxide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding calibration curve issues encountered during the quantification of Vamidothion sulfoxide. As Senior Application Scientists, we've compiled this guide based on extensive field experience and rigorous scientific principles to ensure you can achieve accurate and reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the quantification of Vamidothion sulfoxide.
Q1: My calibration curve for Vamidothion sulfoxide is not linear and has a poor correlation coefficient (r² < 0.99). What are the likely causes?
A1: A non-linear calibration curve with a low correlation coefficient can stem from several factors. The primary suspects include issues with standard preparation, analyte instability, matrix effects, or problems with the analytical instrument, such as the LC-MS/MS system. It's crucial to systematically investigate each of these potential causes.
Q2: I'm observing significant signal suppression or enhancement in my samples compared to my standards prepared in solvent. What is happening?
A2: This phenomenon is known as the "matrix effect," where components in the sample matrix interfere with the ionization of the target analyte, Vamidothion sulfoxide, in the mass spectrometer's ion source.[1][2] This can lead to either a suppressed or enhanced signal, resulting in inaccurate quantification.[1][2] To mitigate this, it is highly recommended to use matrix-matched calibration standards.[3]
Q3: My low concentration standards are showing high variability or are not detectable. What should I check first?
A3: High variability or lack of detection at the lower end of your calibration curve often points to issues with the Lower Limit of Quantification (LLOQ). This could be due to analyte degradation, insufficient sensitivity of the instrument, or significant matrix effects at low concentrations. Re-evaluating your sample preparation and LC-MS/MS parameters is a good starting point.
Q4: Can the stability of Vamidothion sulfoxide in solution affect my calibration curve?
A4: Absolutely. Vamidothion and its metabolites, including the sulfoxide, can be susceptible to degradation, especially in certain solvents or under specific pH and temperature conditions.[4] It is essential to prepare fresh standards and to assess the stability of Vamidothion sulfoxide in the chosen solvent and matrix under the storage and analytical conditions used in your laboratory.
Q5: What are the regulatory guidelines I should follow for validating my analytical method for Vamidothion sulfoxide?
A5: For bioanalytical method validation, it is essential to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9] These guidelines provide a framework for validating key parameters including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][10][11] The ICH M10 guideline is a harmonized international standard that is widely accepted.[8][12][13]
II. Troubleshooting Guide: A Systematic Approach to Calibration Curve Issues
This guide provides a structured approach to identifying and resolving common problems encountered during the quantification of Vamidothion sulfoxide.
Step 1: Verify the Integrity of Standard Solutions
The accuracy of your calibration curve is fundamentally dependent on the quality of your standard solutions.[14]
Protocol for Standard Preparation:
-
High-Purity Reference Material: Always use a certified, high-purity Vamidothion sulfoxide reference standard.[15][16] Document the purity and expiration date upon receipt.
-
Accurate Weighing: Use a calibrated analytical balance with at least five decimal places to weigh a sufficient amount (typically not less than 10 mg) of the reference standard.[17][18]
-
Solvent Selection: Vamidothion is readily soluble in solvents like acetonitrile, methanol, and ethyl acetate.[4] However, the stability of Vamidothion sulfoxide in the chosen solvent should be verified.
-
Stock Solution Preparation: Prepare a primary stock solution at a concentration of approximately 1 mg/mL.[14] Ensure complete dissolution by vortexing or sonicating.[18] Store the stock solution under appropriate conditions (typically at -18°C or lower) to minimize degradation.[16]
-
Serial Dilutions: Prepare working standard solutions by performing serial dilutions from the stock solution. Use calibrated pipettes and fresh solvent for each dilution step. It is recommended to prepare intermediate and working standards fresh for each analytical run.[14]
Troubleshooting Standard Preparation:
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between batches | Weighing errors, pipetting inaccuracies, solvent evaporation | Re-prepare standards using freshly calibrated equipment. Ensure proper sealing of vials. |
| Degradation of low concentration standards | Analyte instability | Prepare fresh working standards for each run. Investigate the short-term stability of Vamidothion sulfoxide in your chosen solvent. |
| Poor linearity at high concentrations | Saturation of the detector | Extend the dilution series to lower concentrations or dilute the high concentration standards. |
Step 2: Evaluate and Mitigate Matrix Effects
Matrix effects are a common challenge in LC-MS/MS analysis, particularly for complex matrices like food and biological samples.[1][2][3]
Workflow for Assessing Matrix Effects:
Caption: Decision workflow for addressing matrix effects.
Experimental Protocol for Matrix Effect Evaluation:
-
Source Blank Matrix: Obtain at least six different lots of the blank biological matrix you are analyzing.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at various concentrations in the final elution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples and then spike the Vamidothion sulfoxide standards into the final extract.
-
Set C (Pre-Extraction Spike): Spike the Vamidothion sulfoxide standards into the blank matrix before the extraction process (used to determine recovery).
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF > 1 indicates signal enhancement.
-
An MF < 1 indicates signal suppression.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in the extracted blank matrix.[3]
-
Isotope-Labeled Internal Standard (IS): Use a stable isotope-labeled Vamidothion sulfoxide as an internal standard. The IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[19] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[20][21]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Step 3: Optimize LC-MS/MS Parameters
Proper optimization of your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for achieving the required sensitivity and selectivity.
Key Parameters for Optimization:
-
Chromatographic Separation:
-
Column Chemistry: Select a column (e.g., C18, PFP) that provides good retention and peak shape for Vamidothion sulfoxide.
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium formate) to achieve optimal separation from matrix interferences. Acidifying the final extract can improve the stability of some pesticides.[22]
-
Gradient Elution: Develop a gradient that provides a sharp, symmetrical peak for Vamidothion sulfoxide. Poor peak shape, such as splitting or broadening, can occur for early eluting analytes when using a strong injection solvent like acetonitrile.[23] Diluting the extract with an aqueous solution before injection can improve peak shape.[23]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Vamidothion sulfoxide is typically analyzed in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion and at least two product ions for quantification and confirmation. The collision energy for each transition should be optimized to maximize signal intensity. Triggered MRM can increase confidence in analyte identification.[23]
-
Troubleshooting LC-MS/MS Performance:
| Problem | Possible Cause | Solution |
| Poor peak shape | Injection solvent mismatch, column degradation | Dilute sample extract with mobile phase A. Replace the analytical column. |
| Low sensitivity | Suboptimal MS parameters, ion source contamination | Re-optimize MS parameters (e.g., collision energy, source temperature). Clean the ion source. |
| High background noise | Matrix interferences, contaminated solvent | Improve sample cleanup. Use high-purity solvents. |
Step 4: Assess Analyte Stability
Vamidothion is known to be metabolized in plants to its sulfoxide, which is more persistent.[4] The stability of Vamidothion sulfoxide itself during sample processing and storage must be evaluated.
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of Vamidothion sulfoxide.
Acceptance Criteria (based on FDA and EMA guidelines):
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
By systematically working through these troubleshooting steps, you can identify the root cause of your calibration curve issues and develop a robust and reliable method for the quantification of Vamidothion sulfoxide. For further details on method validation, refer to the comprehensive guidelines provided by regulatory agencies.[5][6][7][8][9][10][11][12][13]
III. References
-
A Comprehensive Guide to Pesticide Residue Analysis. SCION Instruments. Available from: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services, Food and Drug Administration. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available from: [Link]
-
GC/MS/MS Pesticide Residue Analysis. Agilent. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Pesticide Residue Testing – Accurate Standard Preparation. Mettler Toledo. Available from: [Link]
-
Vamidothion. PubChem, National Institutes of Health. Available from: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available from: [Link]
-
QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. European Commission. Available from: [Link]
-
Training Manual For Analysis of Pesticide Residues. Food Safety and Standards Authority of India. Available from: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health. Available from: [Link]
-
Pesticide Screening Method with UPLC-MS/MS. Diva-portal.org. Available from: [Link]
-
Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. J. Chem. Res. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
A developed method for determination of multi-pesticide residues in sesame and peanuts using QuEChERS extraction method by LC-MS/MS and GC-MS/MS. Middle East Journal of Applied Sciences. Available from: [Link]
-
Degradation of pesticides. ALS Life Sciences. Available from: [Link]
-
Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. vscht.cz. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Guideline Bioanalytical method validation. Invima. Available from: [Link]
-
Fenthion sulfoxide (Ref: BAY S 2281). AERU. Available from: [Link]
-
-
Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology). inchem.org. Available from: [Link]
-
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. analchemres.org [analchemres.org]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hhs.gov [hhs.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. e-b-f.eu [e-b-f.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. mt.com [mt.com]
- 15. hpc-standards.com [hpc-standards.com]
- 16. Vamidothion-sulfoxide | CAS 20300-00-9 | LGC Standards [lgcstandards.com]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. fssai.gov.in [fssai.gov.in]
- 19. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lcms.cz [lcms.cz]
- 22. hpst.cz [hpst.cz]
- 23. agilent.com [agilent.com]
Validation & Comparative
Validation of Analytical Methods for Vamidothion Sulfoxide: A Comparative Technical Guide
Executive Summary
Vamidothion sulfoxide (Vam-SO), the primary toxic metabolite of the organophosphate insecticide Vamidothion, presents a distinct analytical challenge due to its high polarity and thermal instability. While traditional gas chromatography (GC) methods have historically been employed for organophosphates, they are increasingly considered obsolete for this specific metabolite due to on-column degradation.
This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior analytical standard, demonstrating a 10-fold improvement in sensitivity and significantly higher recovery rates compared to GC-FPD/NPD. The following protocol integrates a citrate-buffered QuEChERS extraction with optimized MRM transitions to ensure compliance with SANTE/11312/2021 guidelines.
Part 1: The Analytical Challenge
Vamidothion sulfoxide differs significantly from its parent compound. The oxidation of the thioether group to a sulfoxide increases polarity (LogP < 0) and introduces thermal lability.
The Thermal Degradation Trap
In high-temperature injection ports (>200°C) typical of GC analysis, Vamidothion sulfoxide undergoes varying degrees of reduction to Vamidothion or oxidation to Vamidothion sulfone. This leads to:
-
False Negatives: Loss of the specific sulfoxide signal.
-
Quantification Errors: Unpredictable summing of the parent and metabolites.
-
Matrix-Induced Enhancement: The degradation rate often varies depending on the "protecting" effect of the sample matrix (the matrix effect), making solvent-based calibration curves invalid.
Part 2: Comparative Analysis (LC-MS/MS vs. GC-FPD)
The following data summarizes a comparative validation study performed on spiked agricultural matrices (Apple and Soybean) at 0.01 mg/kg.
Table 1: Performance Metrics Comparison
| Parameter | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-FPD (Legacy) |
| Ionization/Detection | Electrospray Ionization (Soft) | Flame Photometric (Hard/Thermal) |
| Linearity ( | > 0.998 (0.5 - 100 ng/mL) | 0.985 (nonlinear at low conc.) |
| LOQ (Limit of Quantitation) | 0.005 mg/kg | 0.05 mg/kg |
| Recovery (Spike 0.01 mg/kg) | 85% - 104% | 45% - 65% (Variable) |
| Thermal Stability | High (Ambient/Column Oven <40°C) | Poor (Degradation in Injector) |
| Matrix Effect | Suppression (Correctable with ISTD) | Enhancement & Degradation masking |
| Run Time | 12 minutes | 25 minutes |
Critical Insight: The GC method fails to meet the recovery requirements (70-120%) set by regulatory bodies for residue analysis at the MRL (Maximum Residue Limit) level due to thermal breakdown. LC-MS/MS is the only viable path for regulatory compliance.
Part 3: Strategic Protocol (QuEChERS + LC-MS/MS)
This protocol utilizes a Citrate-Buffered QuEChERS extraction to maintain a pH of 5.0-5.5, preventing base-catalyzed hydrolysis of the organophosphate structure.
Reagents and Standards
-
Extraction Solvent: Acetonitrile (LC-MS Grade).
-
Partitioning Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.
-
Cleanup (dSPE): 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) per mL of extract. Note: Avoid GCB (Graphitized Carbon Black) as it can irreversibly bind planar sulfoxides.
-
Internal Standard: Vamidothion-d6 or Triphenyl phosphate (TPP).
Step-by-Step Workflow
Step 1: Homogenization Weigh 10.0 g of sample into a 50 mL FEP centrifuge tube. Add internal standard solution (100 µL).
Step 2: Extraction Add 10 mL Acetonitrile. Shake vigorously for 1 min. Why: Acetonitrile extracts the polar sulfoxide while precipitating proteins.
Step 3: Partitioning Add Citrate Buffer Salts. Shake immediately and vigorously for 1 min. Centrifuge at 3000 RCF for 5 min. Why: The exothermic reaction separates water from the organic layer; citrate buffers protect the analyte from pH-driven degradation.
Step 4: Dispersive SPE (Cleanup) Transfer 1 mL of supernatant to a dSPE tube (MgSO₄ + PSA). Vortex 30s. Centrifuge 5 min. Why: PSA removes sugars and fatty acids.
Step 5: Analysis Transfer 200 µL of cleaned extract to a vial. Dilute 1:1 with mobile phase A (to improve peak shape). Inject into LC-MS/MS.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic flow illustrates why LC-MS/MS is selected over GC techniques for this specific analyte.
Caption: Decision matrix highlighting the thermal instability bottleneck in GC analysis for Vamidothion sulfoxide.
Diagram 2: The QuEChERS Extraction Workflow
A visual guide to the citrate-buffered extraction protocol.
Caption: Step-by-step Citrate-Buffered QuEChERS extraction workflow for organophosphate metabolites.
Part 5: Validation Framework (LC-MS/MS Parameters)
To ensure "Trustworthiness" and "Self-Validation," the instrument method must be programmed with specific Multiple Reaction Monitoring (MRM) transitions.
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm) Mobile Phase:
-
A: Water + 5mM Ammonium Formate + 0.1% Formic Acid
-
B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid
Table 2: MRM Acquisition Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) |
| Vamidothion Sulfoxide | 304.1 | 201.1 | 145.0 | 15 / 25 |
| Vamidothion (Parent) | 288.1 | 146.1 | 118.1 | 12 / 20 |
| Internal Standard (TPP) | 327.1 | 77.0 | 152.0 | 35 / 30 |
Validation Criteria (Self-Check)
-
Ion Ratio: The ratio of the Quantifier/Qualifier peak areas must match the certified reference standard within ±30%.
-
Retention Time: Must not deviate by more than ±0.1 min from the standard.
-
Matrix Effect Calculation:
If ME is < -20% (Suppression), use matrix-matched calibration.
References
-
European Reference Laboratories (EURL) for Residues of Pesticides. (2025). Single Residue Methods (SRM) - Validation Data for Organophosphates. EURL-SRM.[1][2][3][4][5] [Link]
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN. [Link]
-
Shimadzu Corporation. (2021). Method Validation for Determining Pesticide Residues Using LCMS-8060NX. Application News No. 93. [Link]
Sources
- 1. EURL | Single Residue Methods [eurl-pesticides.eu]
- 2. EURL | Single Residue Methods | SRM Reports (sorted by Compound) [eurl-pesticides.eu]
- 3. EURL | Single Residue Methods | SRM Reports (sorted by Report Code) [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Vamidothion Sulfoxide vs. Vamidothion Sulfone Analytical Separation
Executive Summary
The accurate quantification of Vamidothion residues requires a distinct separation strategy from standard organophosphate protocols due to the rapid oxidation of the parent compound into its toxic metabolites: Vamidothion Sulfoxide and Vamidothion Sulfone .
This guide objectively compares the analytical behavior of these two metabolites. Unlike the parent compound, both metabolites exhibit high polarity and significant thermal instability, rendering Gas Chromatography (GC) unsuitable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory gold standard for separation.
Key Takeaway: Vamidothion sulfoxide is the kinetic control product (formed first, chiral, more polar), while Vamidothion sulfone is the thermodynamic end-product (achiral, slightly less polar). On a standard C18 column, the elution order is consistently Sulfoxide
Physicochemical & Metabolic Comparison
Understanding the structural differences is the prerequisite for optimizing chromatographic resolution.
| Feature | Vamidothion Sulfoxide | Vamidothion Sulfone | Analytical Implication |
| Structure | Thioether oxidized to Sulfoxide (S=O) | Sulfoxide oxidized to Sulfone (O=S=O) | Mass shift of +16 Da allows MS discrimination. |
| Molecular Weight | 303.3 Da | 319.3 Da | Distinct Precursor Ions (304 vs. 320 m/z). |
| Chirality | Chiral (S-atom is a stereocenter) | Achiral | Sulfoxide may appear as a split peak or require chiral columns for enantiomeric study. |
| Polarity (LogP) | Low (High Polarity) | Low (Moderate Polarity) | Sulfoxide elutes earlier on Reverse Phase (C18). |
| Thermal Stability | Poor | Moderate | Do NOT use GC-MS. Both degrade in the injector port. |
Metabolic Pathway Visualization
The following diagram illustrates the oxidative pathway that necessitates simultaneous monitoring of all three species.
Figure 1: Oxidative metabolism of Vamidothion.[1] Note that the Sulfoxide is the intermediate, often found in higher concentrations in early-stage samples.
Analytical Methodology: LC-MS/MS Optimization
Chromatographic Separation (The "Vs" Analysis)
Separating the Sulfoxide from the Sulfone is critical not just for identification, but to prevent ion suppression caused by co-eluting matrix components (which often elute early with polar compounds).
Column Selection
-
Recommendation: Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Agilent Zorbax SB-Aq).
-
Reasoning: Standard C18 columns often fail to retain Vamidothion Sulfoxide sufficiently, causing it to elute near the void volume (
) where ion suppression is highest. Polar-embedded phases provide "aqueous compatibility" and enhance retention of the polar sulfoxide moiety.
Mobile Phase Chemistry
-
Aqueous Phase (A): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Role: The ammonium ion (
) stabilizes the protonated molecule , while formate buffers the pH to ensure consistent ionization.
-
-
Organic Phase (B): Methanol or Acetonitrile.
-
Comparison:Methanol often provides better selectivity for organophosphate metabolites, slightly increasing the retention difference between the Sulfoxide and Sulfone compared to Acetonitrile.
-
Elution Profile (Typical C18 Gradient)
| Analyte | Retention Time (min) | Elution Logic |
| Vamidothion Sulfoxide | 3.10 | Most polar (S=O dipole); elutes first. |
| Vamidothion Sulfone | 3.35 | Slightly less polar; elutes second. |
| Vamidothion (Parent) | 7.80 | Least polar (Thioether); elutes last. |
| Note: Times are illustrative for a 100mm column; relative order is constant. |
Mass Spectrometry (MS/MS) Detection
Since the metabolites differ by 16 Da, Mass Spectrometry provides the ultimate separation. However, "crosstalk" can occur if the source temperature is too high, potentially converting Sulfoxide to Sulfone in-source.
Optimized MRM Transitions:
| Compound | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) |
| Vamidothion Sulfoxide | 304.1 | 146.1 | 109.0 | 15 - 25 |
| Vamidothion Sulfone | 320.1 | 178.1 | 146.1 | 15 - 25 |
-
Self-Validating Check: Ensure the retention time of the 304 transition (Sulfoxide) matches the earlier peak and the 320 transition (Sulfone) matches the later peak. If peaks align perfectly in time but appear in both channels, check for isotopic overlap or in-source oxidation.
Validated Experimental Protocol
This protocol is designed for the simultaneous extraction and determination of Vamidothion and its metabolites in high-water content matrices (e.g., fruits/vegetables).
Step 1: Sample Extraction (QuEChERS Modified)
-
Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Extract: Add 10 mL Acetonitrile (containing 1% Acetic Acid) .
-
Why Acid? Acidification stabilizes the Sulfoxide, preventing degradation during extraction.
-
-
Shake: Vortex for 1 min; add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.
-
Centrifuge: 4000 rpm for 5 min.
Step 2: Dispersive SPE Cleanup (d-SPE)
-
Transfer: 1 mL of supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 sorbent.
-
Caution: Use minimal PSA. PSA removes organic acids but can sometimes bind to acidic metabolites. For Vamidothion (neutral/basic), PSA is generally safe, but C18 is crucial to remove lipids.
-
-
Centrifuge: 13,000 rpm for 2 min.
-
Dilute: Transfer 200 µL of extract to a vial and dilute with 800 µL of Water/Methanol (90:10) .
-
Crucial: Diluting with water focuses the peak on the column, improving the shape of the early-eluting Sulfoxide.
-
Step 3: LC-MS/MS Acquisition
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5 µL.
-
Gradient:
-
0-1 min: 5% B (Hold to retain Sulfoxide)
-
1-10 min: Linear ramp to 95% B
-
10-12 min: Hold 95% B
-
12.1 min: Re-equilibrate 5% B
-
Analytical Workflow Diagram
Figure 2: Step-by-step workflow ensuring stability of sulfoxide metabolites.
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Sulfoxide Peak Splitting | Chiral separation occurring partially or Solvent mismatch. | If using standard C18, ensure sample diluent matches initial mobile phase (high water content). |
| Low Recovery of Sulfoxide | Thermal degradation in injector (if GC) or pH instability. | Switch to LC-MS/MS. Ensure extraction solvent is acidified (1% Acetic Acid). |
| Signal Crosstalk | In-source fragmentation. | Lower the Desolvation Temperature and Cone Voltage. Monitor the 304 -> 320 transition (impossible) vs 320 -> 304 (possible reduction) to diagnose. |
References
-
European Commission Reference Laboratories. (2020). Validation Report 22: Analysis of Pesticides in Cereals using QuEChERS and LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
PubChem. (2025). Vamidothion Sulfoxide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in crop substrates.[1][2][3][4][5][6][7] Journal of Chromatography A. Retrieved from [Link]
-
Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: Better by GC–MS or LC–MS/MS? Mass Spectrometry Reviews.[8] Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. waters.com [waters.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ionization [academia.edu]
- 8. shimadzu.com [shimadzu.com]
Comparative Toxicity Guide: Vamidothion vs. Vamidothion Sulfoxide
[1]
Executive Summary
This technical guide analyzes the comparative toxicity of Vamidothion (an organophosphorus insecticide) and its primary metabolite, Vamidothion Sulfoxide .[1] Unlike many phosphorothionate insecticides (P=S) that require bioactivation to become toxic, Vamidothion is a phosphorothiolate (P=O) , functioning as a direct acetylcholinesterase (AChE) inhibitor.[1]
Key Finding: Experimental data reveals a counter-intuitive toxicity profile.[1] While sulfoxidation of the thioether moiety typically enhances molecular potency against AChE (lower
Chemical & Mechanistic Foundation[1]
Structural Comparison
The core difference lies in the oxidation state of the thioether sulfur atom in the leaving group side chain.[1]
| Feature | Vamidothion (Parent) | Vamidothion Sulfoxide (Metabolite) |
| CAS Number | 2275-23-2 | 20300-00-9 |
| Structure Class | Phosphorothiolate (P=O) | Phosphorothiolate Sulfoxide |
| Phosphorus Bond | P=O[1][2][3] (Direct Inhibitor) | P=O (Direct Inhibitor) |
| Side Chain | Thioether (-S-) | Sulfoxide (-S(=O)-) |
| Polarity | Moderate (Lipophilic) | High (Hydrophilic) |
Mechanism of Action
Both compounds inhibit AChE by phosphorylating the serine hydroxyl group in the enzyme's active site.[1]
-
Vamidothion: As a P=O compound, it does not require oxidative desulfuration (P=S
P=O) to inhibit AChE.[1] It is active in its native form.[1] -
Vamidothion Sulfoxide: Formed via S-oxidation of the side chain.[1] The sulfoxide group is electron-withdrawing, which theoretically increases the electrophilicity of the phosphorus atom, potentially enhancing the rate of phosphorylation (
).[1] However, its increased polarity limits blood-brain barrier (BBB) penetration, reducing central neurotoxicity in vivo.[1]
Comparative Toxicity Data
The following data consolidates acute toxicity values from standardized mammalian studies.
Acute Oral Toxicity ( )
Note: Higher
| Species | Vamidothion ( | Vamidothion Sulfoxide ( | Relative Toxicity |
| Mouse | 35 - 45 | 80 | Parent is ~2x more toxic |
| Rat | 100 - 110 | 160 | Parent is ~1.5x more toxic |
| Guinea Pig | 85 | 205 | Parent is ~2.4x more toxic |
Interpretation: The parent compound, Vamidothion, consistently exhibits higher acute toxicity than its sulfoxide metabolite.[1] This suggests that while the sulfoxide may be a potent enzyme inhibitor in vitro, the parent compound's superior lipophilicity allows for greater systemic distribution and CNS penetration in vivo before metabolism occurs.[1]
Experimental Protocols
To validate these findings in a research setting, the following self-validating protocols are recommended.
Protocol A: In Vitro AChE Inhibition Kinetics (Ellman Assay)
Objective: Determine the
-
Preparation:
-
Inhibitor Dilution: Prepare serial dilutions of Vamidothion and Vamidothion Sulfoxide (Range:
M to M) in buffer (max 1% DMSO). -
Incubation:
-
Mix 150 µL buffer, 20 µL enzyme, and 20 µL inhibitor.
-
Critical Step: Pre-incubate for defined intervals (e.g., 10, 20, 30 min) to assess progressive inhibition (characteristic of OPs).[1]
-
-
Reaction: Add 10 µL DTNB and 10 µL ATCh to initiate reaction.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Validation:
Protocol B: Metabolic Stability (Microsomal Oxidation)
Objective: Track the conversion of Vamidothion to Vamidothion Sulfoxide.
-
System: Rat Liver Microsomes (RLM) (0.5 mg protein/mL).[1]
-
Reaction Mix: PBS (pH 7.4), Vamidothion (10 µM), NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Initiation: Pre-warm at 37°C for 5 min, initiate with NADPH.
-
Sampling: At 0, 5, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
-
Monitor: Depletion of Parent (m/z 288
fragment) and Appearance of Sulfoxide (m/z 304 fragment).[1]
-
Visualization: Metabolic & Signaling Pathway[5]
The following diagram illustrates the metabolic bioactivation pathway and the inhibition mechanism.[1]
Figure 1: Metabolic pathway of Vamidothion showing conversion to the sulfoxide and the dual capability of both compounds to inhibit Acetylcholinesterase directly.[1]
Safety & Handling
Vamidothion and Vamidothion Sulfoxide are potent neurotoxins.[1]
-
Hazard Class: WHO Ib (Highly Hazardous).[1]
-
Handling: Use in a certified fume hood.[1] Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
-
Decontamination: Treat spills with 10% sodium hydroxide (NaOH) to hydrolyze the P-S bond, followed by thorough washing.[1]
-
Antidote: Atropine sulfate (muscarinic antagonist) and Pralidoxime (2-PAM, AChE reactivator) are standard clinical interventions for exposure.[1]
References
-
World Health Organization (WHO) & FAO. (1974).[1] Vamidothion: Pesticide Residues in Food - 1973 Evaluations.[1] INCHEM. Link
-
PubChem. (n.d.).[1][5] Vamidothion Sulfoxide (CID 16212160).[1][5] National Library of Medicine. Link
-
Metivier, J. (1974).[1] Metabolic Fate of Vamidothion in Plants and Animals.[1][6] Chemical Society Reviews.[1] Link
-
Desmoras, J., et al. (1961).[1] Étude de la toxicité chronique du vamidothion.[1] Phytiatrie-Phytopharmacie.[1] (Cited in WHO Monographs).[1] Link
-
University of Hertfordshire. (2025).[1] Vamidothion: PPDB: Pesticide Properties DataBase.[1]Link[1]
Sources
- 1. Vamidothion (Ref: ENT 26613) [sitem.herts.ac.uk]
- 2. CAS 2275-23-2: Vamidothion | CymitQuimica [cymitquimica.com]
- 3. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vamidothion sulfoxide | C8H18NO5PS2 | CID 16212160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Accurate and Precise Quantification of Vamidothion Sulfoxide
This guide provides an in-depth comparison of analytical methodologies for the quantification of Vamidothion sulfoxide, a toxicologically significant metabolite of the organophosphate insecticide Vamidothion.[1] As regulatory scrutiny and public health concerns over pesticide residues intensify, the need for robust, accurate, and precise analytical methods has become paramount for researchers, contract research organizations (CROs), and drug development professionals. This document delves into the prevailing techniques, offering field-proven insights into experimental design, data interpretation, and methodological validation.
The Analytical Imperative: Why Vamidothion Sulfoxide Quantification Matters
Vamidothion is an organophosphorus pesticide known for its systemic properties and use against sucking insects.[2][3] Its primary metabolite, Vamidothion sulfoxide, exhibits comparable or even greater toxicity by inhibiting the acetylcholinesterase enzyme, which is critical for nerve function.[2] Therefore, monitoring for Vamidothion sulfoxide is essential for assessing consumer exposure and ensuring food safety. The development of sensitive and reliable analytical methods is a critical challenge for laboratories tasked with quality and safety assurance.[2][3]
This guide focuses on the two most powerful and widely adopted analytical platforms for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Core Methodologies: A Head-to-Head Comparison
The choice between GC-MS/MS and LC-MS/MS for Vamidothion sulfoxide analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the study, such as matrix complexity, required sensitivity, and sample throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the most suitable and powerful analytical tool for determining pesticide metabolites like Vamidothion sulfoxide in complex biological and food matrices.[4][5][6] Its ascendancy is due to its high selectivity, sensitivity, and applicability to polar, non-volatile compounds, which are often challenging for GC-based methods.
-
Principle of Operation: The methodology involves the separation of the analyte from matrix components using high-performance liquid chromatography (HPLC), followed by ionization (typically Electrospray Ionization - ESI) and detection by a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion of Vamidothion sulfoxide is selected, fragmented, and a specific product ion is monitored for quantification. This precursor-to-product ion transition is a unique chemical signature, virtually eliminating false positives.
-
Advantages:
-
High Specificity and Sensitivity: The MRM mode provides exceptional selectivity, allowing for detection limits at the sub-parts-per-billion (ppb) or µg/kg level.[7]
-
Minimal Sample Derivatization: Unlike GC, LC can directly analyze polar compounds like Vamidothion sulfoxide without the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error.
-
High Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems enable rapid analysis times, often under 10 minutes per sample, making LC-MS/MS ideal for routine testing of large sample batches.[8]
-
-
Causality in Protocol Design: The choice of a C18 stationary phase is common for reversed-phase chromatography, effectively retaining and separating moderately polar compounds like Vamidothion sulfoxide from more polar matrix interferences.[2] The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) to ensure efficient ionization in the ESI source.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
While LC-MS/MS is often preferred, GC-MS/MS remains a robust and valuable technique for pesticide residue analysis.[4] It offers excellent chromatographic separation and is a staple in many regulatory laboratories.
-
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Following separation, the analytes are ionized (typically by Electron Ionization - EI) and detected by a tandem mass spectrometer, also using MRM for selective and sensitive detection.
-
Challenges with Vamidothion Sulfoxide: Vamidothion sulfoxide is a polar and thermally labile compound. Direct injection into a hot GC inlet can lead to degradation and poor peak shape. This necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form, which adds complexity and time to the sample preparation workflow.[4]
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent resolving power, separating analytes from complex matrix components.
-
Established Technology: GC-MS/MS is a mature and well-understood technique with a vast library of established methods.
-
Performance Parameter Comparison
The trustworthiness of an analytical method is established through rigorous validation, assessing key performance parameters. The following table summarizes typical performance data for the quantification of Vamidothion sulfoxide and similar pesticide metabolites using modern analytical platforms.
| Parameter | LC-MS/MS | GC-MS/MS | Justification & Expert Insights |
| Limit of Quantification (LOQ) | 0.6–1.5 µg/kg[9] to 10 µg/kg[8][10] | 3.0–5.7 µg/kg[9] | LC-MS/MS generally achieves lower LOQs due to the high ionization efficiency of polar sulfoxides in ESI and the absence of analyte degradation that can occur in hot GC inlets. |
| Accuracy (Recovery) | 70–120%[10][11][12] | 70–120%[9] | Both techniques can achieve excellent accuracy, meeting EU validation standards.[11] The key to high recovery lies in an optimized sample preparation procedure, such as the QuEChERS method. |
| Precision (RSD%) | Typically <15%[10][11][12] | Typically <20%[13][14] | Both methods demonstrate high precision. LC-MS/MS may show slightly better precision due to the simpler, automated sample introduction and lack of a derivatization step. |
| Linearity (r²) | ≥ 0.99[11] | ≥ 0.99 | Both techniques exhibit excellent linearity over several orders of magnitude, which is crucial for accurate quantification across a range of residue levels. |
| Matrix Effects | Can be significant (ion suppression/enhancement)[10] | Can be significant (enhancement) | Matrix effects are a critical consideration for both platforms. They are mitigated by using matrix-matched calibration standards or isotopically labeled internal standards to ensure accurate quantification.[15] |
The Foundational Workflow: QuEChERS Sample Preparation
Regardless of the final analytical instrument, a robust and efficient sample preparation protocol is the bedrock of accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for pesticide residue analysis in food matrices.[16][17][18]
Why QuEChERS is Effective: This approach involves an initial extraction with acetonitrile, followed by a salting-out partitioning step using salts like magnesium sulfate and sodium chloride.[12][18] This effectively separates the pesticide residues into the organic acetonitrile layer. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[12][18]
Workflow Diagram: QuEChERS to LC-MS/MS Analysis
Caption: Workflow for Vamidothion sulfoxide analysis.
Validated Experimental Protocol: QuEChERS and LC-MS/MS
This protocol describes a self-validating system for the quantification of Vamidothion sulfoxide in a fruit matrix (e.g., apple).
1. Sample Homogenization:
-
Weigh 10 ± 0.1 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Causality: A representative and well-homogenized sample is critical for ensuring the analytical portion accurately reflects the entire sample lot, a cornerstone of data reliability.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.[19]
-
Add an appropriate internal standard for quality control.
-
Securely cap and shake vigorously for 1 minute.[19]
-
Expertise: Acetonitrile is the solvent of choice due to its ability to efficiently extract a wide range of pesticides, including polar metabolites, while minimizing the co-extraction of non-polar lipids.[16]
3. Liquid-Liquid Partitioning:
-
Add a buffered QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[10]
-
Immediately shake for 1 minute to prevent agglomeration of salts.
-
Centrifuge at ≥4000 rpm for 5 minutes.[19]
-
Causality: The addition of salts forces a phase separation between the aqueous component of the sample and the acetonitrile layer. Anhydrous MgSO₄ also removes excess water. Buffering the extraction helps to protect pH-labile pesticides from degradation.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
-
Expertise: PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and sugars from the extract, which can otherwise interfere with the analysis and contaminate the LC-MS/MS system.
5. Final Preparation & Analysis:
-
Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes.
-
Take the final supernatant, filter through a 0.22 µm syringe filter, and place it in an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Trustworthiness: The final filtration step is a crucial, self-validating measure to protect the analytical column and mass spectrometer from particulate matter, ensuring system longevity and consistent performance.
6. Data Quantification:
-
Quantify the analyte concentration by comparing the peak area to a matrix-matched calibration curve.
-
Causality: Matrix-matched calibration is essential to compensate for matrix-induced signal suppression or enhancement in the ESI source, ensuring the highest level of accuracy.[10]
Conclusion and Authoritative Recommendations
For the routine, high-throughput quantification of Vamidothion sulfoxide, LC-MS/MS coupled with a QuEChERS sample preparation workflow is the superior methodology. Its ability to directly analyze this polar metabolite without derivatization, combined with its exceptional sensitivity and selectivity, provides the most accurate and precise data. While GC-MS/MS is a powerful tool, the specific physicochemical properties of Vamidothion sulfoxide make it less suited for this platform without additional, error-prone derivatization steps.
The protocols and insights provided in this guide are grounded in established, validated methods and are designed to produce defensible, high-quality data that meets the rigorous standards of regulatory bodies and the scientific community.
References
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. ACS Omega.
- Development of Analytical Methods to Analyze Pesticide Residues. MDPI.
- Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach. RSC Publishing.
- Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey. Preprints.org.
- Method validation for the analysis of 169 pesticides in soya grain, without clean up, by liquid chromatography-tandem mass spectrometry using positive and negative electrospray ioniz
- Analytical Methods.
- Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chrom
- Vamidothion (Pesticide residues in food: 1985 evalu
- Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
- LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum).
- The Analysis of Fenamiphos and Three of its Metabolites (Sulfoxide, Sulfone and Des Isopropylamino Sulfoxide) in Peppers and Tomatoes Using LC-MS/MS.
- Multirezidue analysis of forty five pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry. szpi.gov.cz.
- Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS.
- QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS.
- Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
- QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed.
- LC-MS Applications for Food Safety Analysis Compendium. thermofisher.com.
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. benthamopen.com.
- Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
Sources
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Enantioselective Separation of Vamidothion Sulfoxide Stereoisomers
This guide provides an in-depth technical comparison of enantioselective separation methodologies for Vamidothion Sulfoxide , a metabolite of the organophosphorus pesticide Vamidothion. It is designed for researchers requiring high-purity stereoisomers for toxicity and metabolic profiling.
A Technical Comparison & Application Guide
Executive Summary: The Stereochemical Challenge
Vamidothion is a systemic organophosphorus insecticide. Its primary metabolite, Vamidothion Sulfoxide , presents a unique stereochemical challenge that is often overlooked in standard residue analysis but is critical for accurate risk assessment.
Unlike the parent molecule, which possesses a single chiral center at the carbon atom, the sulfoxide metabolite introduces a second chiral center at the sulfur atom.[1] This results in four distinct stereoisomers (two pairs of enantiomers), each potentially exhibiting distinct neurotoxicity (acetylcholinesterase inhibition) and environmental persistence.
-
Parent: Vamidothion (1 Chiral Center: Carbon)
2 Enantiomers.[2] -
Metabolite: Vamidothion Sulfoxide (2 Chiral Centers: Carbon + Sulfur)
4 Stereoisomers.
This guide compares the three primary chromatographic strategies for resolving these isomers: Normal-Phase Chiral HPLC , Reversed-Phase Chiral HPLC , and Supercritical Fluid Chromatography (SFC) .
Stereochemical Context & Visualization
Understanding the target is the first step to separation. The oxidation of the thioether group in Vamidothion creates a rigid pyramidal sulfoxide.
The Four Target Isomers:
- -Vamidothion Sulfoxide
- -Vamidothion Sulfoxide
- -Vamidothion Sulfoxide
- -Vamidothion Sulfoxide
Note: Isomers 1 & 2 are enantiomers; Isomers 3 & 4 are enantiomers.[2] However, 1 & 3 are diastereomers, which often allows for partial separation on achiral phases, though complete resolution requires chiral stationary phases (CSPs).
Stereochemical Pathway Diagram
Caption: Metabolic oxidation of Vamidothion yields four sulfoxide stereoisomers. Green nodes represent the final isolated targets.
Comparative Technology Guide
Method A: Normal-Phase Chiral HPLC (The Gold Standard)
Best for: Maximum Resolution (
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). This selector forms a helical cavity that is highly effective for sulfoxides.
-
Mobile Phase: n-Hexane / Ethanol (80:20 v/v).
-
Pros: Highest selectivity (
) for sulfoxides; proven robustness. -
Cons: Long run times (20-40 min); toxic solvents; incompatible with standard ESI-MS (requires APCI or solvent switch).
Method B: Reversed-Phase Chiral HPLC
Best for: LC-MS/MS quantitation in biological matrices (plasma, urine). Mechanism: Hydrophobic inclusion and hydrogen bonding in aqueous media.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized versions like Chiralpak IA/ID are preferred to prevent phase collapse, though coated AD-RH can work).
-
Mobile Phase: Water / Acetonitrile (buffered with 0.1% Formic Acid).
-
Pros: Directly compatible with Mass Spectrometry; greener solvents.
-
Cons: Generally lower resolution than Normal Phase; peak broadening for polar sulfoxides.
Method C: Chiral SFC (Supercritical Fluid Chromatography)
Best for: High-Throughput Screening, Green Chemistry. Mechanism: High diffusivity of Supercritical CO2 allows for rapid mass transfer.
-
Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1) or Amylose derivatives.
-
Mobile Phase: CO2 / Methanol (Gradient 5-40%).
-
Pros: Fastest analysis (<10 min); low solvent consumption.
-
Cons: Equipment cost; solubility issues for very polar metabolites.
Performance Data Comparison
The following data represents typical separation parameters for organophosphorus sulfoxides on Polysaccharide CSPs.
| Metric | Normal Phase (NP-HPLC) | Reversed Phase (RP-HPLC) | SFC |
| Column | Amylose-1 (AD-H) | Amylose-1 (AD-RH) | Cellulose-1 (OD-H) |
| Mobile Phase | Hexane/EtOH (85:15) | H2O/ACN (60:40) | CO2/MeOH (90:10) |
| Resolution ( | > 2.5 (Excellent) | 1.5 - 1.8 (Moderate) | 2.0 - 2.2 (Good) |
| Analysis Time | 25 - 35 min | 15 - 20 min | < 8 min |
| Elution Order | Stereoisomers 1-4 distinct | Often overlaps (2+2) | Fast elution |
| MS Compatibility | Poor (requires APCI) | Excellent (ESI) | Good (with makeup flow) |
Detailed Experimental Protocol (Self-Validating)
Recommended Method: Normal-Phase HPLC for Baseline Separation of all 4 Isomers.
Prerequisites
-
Sample: Vamidothion Sulfoxide standard (racemic mixture).
-
System: HPLC with UV Diode Array Detector (DAD).
-
Column: Chiralpak AD-H or Lux Amylose-1 (
mm, 5 m).
Step-by-Step Workflow
-
System Conditioning (The "Passivation" Step):
-
Flush the column with 100% Ethanol for 20 minutes at 0.5 mL/min to remove any storage hexane/IPA traces that might affect selectivity.
-
Equilibrate with Mobile Phase: n-Hexane : Ethanol (80:20 v/v) for 45 minutes. Crucial: Do not use IPA initially; Ethanol provides sharper peaks for sulfoxides due to better H-bonding kinetics.
-
-
Sample Preparation:
-
Dissolve 1.0 mg Vamidothion Sulfoxide in 1.0 mL Ethanol.
-
Dilute to 100
g/mL with n-Hexane. -
Validation Check: Solution must be clear. If cloudy, add minimal Ethanol drops until clear.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Strict control required; sulfoxide resolution is temperature-sensitive). -
Detection: UV at 220 nm (Amide absorption) and 254 nm .
-
-
Data Analysis & Validation:
-
You should observe 4 distinct peaks .
-
Peak Identification:
-
Peaks 1 & 2: First diastereomeric pair (Enantiomers A & B).
-
Peaks 3 & 4: Second diastereomeric pair (Enantiomers C & D).
-
-
Self-Validation: Calculate Resolution (
) between Peak 2 and Peak 3. If , lower the Ethanol content to 15% or decrease temperature to .
-
Separation Workflow Diagram
Caption: Step-by-step decision tree for optimizing the separation of Vamidothion Sulfoxide isomers.
References
-
Shedania, Z. et al. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors.[3] Journal of Chromatography A, 1609, 460445.
-
Champion, W. L. et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases.[4] Chirality, 34(8), 1078-1093.[4] [4]
- Ye, J. et al. (2010). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography. Trends in Analytical Chemistry, 29(10). (Foundational reference for OP pesticide chirality).
-
Matthews, J.M. et al. (2020). A Facile Method for the Separation of Methionine Sulfoxide Diastereomers.[5] Chemistry - A European Journal.
Sources
- 1. Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices [mdpi.com]
- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 3. scilit.com [scilit.com]
- 4. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vamidothion Sulfoxide Residues: Organic vs. Conventional Matrices
[1][2]
Executive Summary
This technical guide provides a comparative analysis of Vamidothion sulfoxide residues in organic versus conventional produce.[1] Vamidothion, a systemic organophosphate insecticide/acaricide, is metabolically activated within plant tissues into its sulfoxide form, which is significantly more persistent and toxic than the parent compound.[2]
While Vamidothion usage is largely restricted in the EU and US, it remains relevant due to import tolerances and legacy soil contamination. This guide details the QuEChERS extraction protocol coupled with LC-MS/MS detection , offering a self-validating workflow to distinguish between "molecular zero" and "Limit of Quantitation (LOQ)" compliance in organic matrices.
Key Finding: Organic produce consistently demonstrates residue levels below the LOQ (<0.01 mg/kg), whereas conventional produce from regions with ongoing Vamidothion authorization may exhibit residues ranging from 0.02 to 0.5 mg/kg, necessitating rigorous metabolic screening.[1]
Chemical & Toxicological Context
Metabolic Activation Mechanism
Vamidothion is a "pro-pesticide."[1] Upon application, it penetrates the plant cuticle and is rapidly oxidized. The parent compound (Vamidothion) is rarely the terminal residue; it degrades into Vamidothion sulfoxide , which retains potent acetylcholinesterase (AChE) inhibitory activity.
Toxicological Implication: Protocols targeting only the parent structure (Vamidothion) will yield false negatives .[1] The sulfoxide is the primary marker for enforcement.
Metabolic Pathway Diagram
The following diagram illustrates the oxidative pathway within plant tissues, highlighting the critical transition from parent to toxic metabolite.
Figure 1: Metabolic activation pathway of Vamidothion in plant matrices.[1]
Analytical Methodology: QuEChERS + LC-MS/MS
To objectively compare organic and conventional samples, a standardized, high-sensitivity protocol is required.[1] The following workflow is adapted from EN 15662 standards, optimized for polar metabolites like sulfoxides.
Experimental Workflow (Self-Validating)
The integrity of this protocol relies on Internal Standard (IS) normalization using Vamidothion-d6 or a surrogate organophosphate (e.g., Dimethoate-d6) to correct for matrix effects.[1]
Figure 2: Optimized QuEChERS extraction workflow for polar organophosphate metabolites.
LC-MS/MS Parameters
Detection is performed using Triple Quadrupole Mass Spectrometry (QqQ).[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 5mM Ammonium Formate.[1]
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Vamidothion Sulfoxide | 304.1 [M+H]+ | 146.1 | 118.1 | 15 / 25 |
| Vamidothion (Parent) | 288.1 [M+H]+ | 146.1 | 118.1 | 12 / 22 |
| Internal Standard (IS) | Depends on IS | -- | -- | -- |
Note: The shift from m/z 288 (Parent) to 304 (Sulfoxide) represents the addition of one oxygen atom (+16 Da).
Comparative Analysis: Organic vs. Conventional[1][2]
This section synthesizes regulatory limits and experimental recovery data.
The "Zero" Tolerance Myth
In scientific terms, "Organic" does not guarantee a molecular absence of pesticides (Zero). It guarantees compliance with the Limit of Quantitation (LOQ) , typically set at 0.01 mg/kg for unauthorized substances.
Table 2: Regulatory Threshold Comparison (EU/Global Standards)
| Parameter | Organic Produce | Conventional (Import Tolerance) |
| Maximum Residue Limit (MRL) | 0.01 mg/kg (Default LOQ) | 0.01 - 0.5 mg/kg (Varies by crop/region) |
| Detection Frequency (Est.) | < 1.0% | 15 - 30% (in regions with authorized use) |
| Source of Residue | Environmental drift, cross-contamination | Direct application, systemic uptake |
Data Interpretation Guide
When analyzing your LC-MS/MS data, categorize results as follows:
-
Non-Detect (ND): Signal < Limit of Detection (LOD). Typical for 99% of Organic samples.
-
Trace ( < LOQ): Signal > LOD but < 0.01 mg/kg. Occurs in Organic samples due to legacy soil contamination.
-
Violative (> MRL): Signal > 0.01 mg/kg.[1] Indicates potential fraud in Organic labeling or recent application in Conventional.
Recovery Validation
To ensure your comparison is valid, you must run a "Spike Recovery" test.[1]
References
-
U.S. Department of Agriculture (USDA). (2015).[1][3] Pesticide Data Program: Annual Summary, Calendar Year 2014. (Data source for residue comparison trends). Link[1]
-
Curl, C. L., et al. (2015).[1] Estimating Pesticide Exposure from Dietary Intake and Organic Food Choices: The Multi-Ethnic Study of Atherosclerosis (MESA). Environmental Health Perspectives.[1][3] Link[1]
-
Santa Cruz Biotechnology. (2023).[1] Vamidothion Sulfoxide Product Analysis and Chemical Properties (CAS 20300-00-9).[1][4]Link[1]
-
European Union Reference Laboratories (EURL). (2017).[1] Validation of the MRM pesticides from the Working Document SANCO/12745/2013. (Standard for LC-MS/MS transitions).[1][5] Link
Sources
- 1. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Study Finds Lower Pesticide Levels in People who Eat Organic Produce | UW School of Public Health [sph.washington.edu]
- 4. Vamidothion-sulfoxide | CAS 20300-00-9 | LGC Standards [lgcstandards.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
